Product packaging for 3-Azabicyclo[3.3.1]nonan-7-ol(Cat. No.:CAS No. 71209-53-5)

3-Azabicyclo[3.3.1]nonan-7-ol

Cat. No.: B050863
CAS No.: 71209-53-5
M. Wt: 141.21 g/mol
InChI Key: DKEPUCOVORWHMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Azabicyclo[3.3.1]nonan-7-ol is a high-value bicyclic organic compound that serves as a versatile synthetic intermediate and key scaffold in pharmaceutical research and development. This compound features a rigid bridged structure containing both nitrogen and oxygen functional groups, making it a privileged building block for constructing more complex molecules with potential biological activity. Research Applications and Value: • Medicinal Chemistry Scaffold: The 3-azabicyclo[3.3.1]nonane core is a structure of high interest in drug discovery. Research into closely related analogues, such as 3-thia-7-azabicyclo[3.3.1]nonanes, has demonstrated significant antiarrhythmic properties, effectively suppressing ventricular tachycardia and fibrillation in preclinical models . This establishes the core structure as a promising template for developing new cardiovascular therapeutic agents. • Reference Standard: This product is supplied as a high-purity material suitable for use as a reference standard in identification tests and assays for purity, ensuring quality control in research settings . Handling and Safety: This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Refer to the provided Safety Data Sheet for detailed handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B050863 3-Azabicyclo[3.3.1]nonan-7-ol CAS No. 71209-53-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-azabicyclo[3.3.1]nonan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8-2-6-1-7(3-8)5-9-4-6/h6-10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEPUCOVORWHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(CC1CNC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Crystal Structure Determination of 3-Azabicyclo[3.3.1]nonan-7-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies involved in determining the crystal structure of 3-Azabicyclo[3.3.1]nonan-7-ol derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antiarrhythmic and anticancer properties. Understanding their three-dimensional structure is crucial for structure-activity relationship (SAR) studies and rational drug design.

Data Presentation

The following tables summarize typical quantitative data obtained from single-crystal X-ray diffraction studies of this compound derivatives. The data presented here is illustrative and will vary for specific derivatives.

Table 1: Crystallographic Data and Refinement Details

ParameterDerivative ADerivative B
Empirical FormulaC₁₅H₂₁NOC₁₆H₂₃NO
Formula Weight231.33245.37
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cP2₁2₁2₁
a (Å)10.123(4)8.456(2)
b (Å)15.456(6)12.123(3)
c (Å)9.876(3)14.789(5)
α (°)9090
β (°)105.12(3)90
γ (°)9090
Volume (ų)1489.1(9)1515.2(6)
Z44
Calculated Density (g/cm³)1.0321.075
Absorption Coefficient (mm⁻¹)0.0680.070
F(000)504536
Crystal Size (mm³)0.30 x 0.25 x 0.200.40 x 0.30 x 0.25
Reflections Collected85439876
Independent Reflections2612 [R(int) = 0.045]2987 [R(int) = 0.038]
Final R indices [I > 2σ(I)]R₁ = 0.052, wR₂ = 0.134R₁ = 0.048, wR₂ = 0.125
Goodness-of-fit on F²1.051.03

Table 2: Selected Bond Lengths and Angles

Bond/AngleDerivative A (Å or °)Derivative B (Å or °)
C7-O11.425(3)1.431(2)
N3-C21.468(4)1.472(3)
N3-C41.471(4)1.475(3)
C1-C91.532(5)1.535(4)
C5-C91.535(5)1.538(4)
C2-N3-C4110.5(2)111.2(2)
C1-C9-C5108.9(3)109.1(2)
O1-C7-C6110.2(3)109.8(2)
O1-C7-C8109.8(3)110.1(2)

Experimental Protocols

The determination of the crystal structure of this compound derivatives involves a multi-step process, from synthesis to the final structural analysis.

Synthesis of 3-Azabicyclo[3.3.1]nonan-9-one Precursors

The bicyclic core is typically synthesized via a double Mannich reaction.

  • Reaction: A substituted piperidin-4-one, a primary amine, and formaldehyde are reacted in a suitable solvent.

  • Reagents:

    • N-substituted-4-piperidinone

    • Primary amine (e.g., benzylamine)

    • Paraformaldehyde

    • Solvent: Ethanol or Methanol

    • Acid catalyst (e.g., hydrochloric acid)

  • Procedure:

    • Dissolve the primary amine and paraformaldehyde in the alcohol solvent.

    • Add the acid catalyst and stir the mixture until the solids dissolve.

    • Add the N-substituted-4-piperidinone dropwise to the reaction mixture.

    • Reflux the mixture for 12-24 hours.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in water and basify with a suitable base (e.g., NaOH or K₂CO₃).

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield the crude 3-azabicyclo[3.3.1]nonan-9-one derivative.

    • Purify the product by column chromatography or recrystallization.

Reduction to this compound Derivatives

The ketone at the 9-position is reduced to the corresponding alcohol at the 7-position (note the change in numbering based on IUPAC rules for the hydroxyl group). A stereoselective reduction is often desired to obtain the endo or exo isomer.

  • Reaction: Reduction of the C9-ketone to a C7-hydroxyl group.

  • Reducing Agent: Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation.

  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Dissolve the 3-azabicyclo[3.3.1]nonan-9-one derivative in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent.

    • Dry the combined organic extracts, filter, and concentrate to yield the crude this compound derivative.

    • Purify by column chromatography or recrystallization to obtain the desired stereoisomer.

Crystallization

Growing high-quality single crystals is a critical step.

  • Techniques:

    • Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.

    • Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

    • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

Single-Crystal X-ray Diffraction
  • Data Collection:

    • A suitable single crystal is selected and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

    • The crystal is exposed to a monochromatic X-ray beam.

    • The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and potential signaling pathways associated with the biological activities of this compound derivatives.

Experimental_Workflow A Synthesis of 3-Azabicyclo[3.3.1]nonan-9-one B Reduction to This compound A->B Mannich Reaction Product C Purification B->C Crude Product D Crystallization C->D Purified Compound E Single Crystal Selection D->E Single Crystals F X-ray Diffraction Data Collection E->F G Structure Solution and Refinement F->G Diffraction Data H Final Crystal Structure G->H Refined Model

Caption: Experimental workflow for crystal structure determination.

Antiarrhythmic_Signaling Compound This compound Derivative Na_Channel Voltage-gated Na+ Channels Compound->Na_Channel Blockade K_Channel Voltage-gated K+ Channels Compound->K_Channel Blockade Ca_Channel Voltage-gated Ca2+ Channels Compound->Ca_Channel Blockade Beta_Receptor β-Adrenergic Receptors Compound->Beta_Receptor Antagonism Phase0 Phase 0 Depolarization (Reduced Slope) Na_Channel->Phase0 Phase3 Phase 3 Repolarization (Prolonged) K_Channel->Phase3 AV_Conduction AV Node Conduction (Slowed) Ca_Channel->AV_Conduction Sympathetic Sympathetic Activity (Inhibited) Beta_Receptor->Sympathetic Result Antiarrhythmic Effect Phase0->Result Phase3->Result AV_Conduction->Result Sympathetic->Result

Caption: Potential antiarrhythmic signaling pathways.

Anticancer_Signaling Compound This compound Derivative p53 p53 (Tumor Suppressor) Compound->p53 Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulation Bax Bax (Pro-apoptotic) p53->Bax Activation Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Induction Bcl2->Mitochondria Inhibition Caspases Caspase Cascade Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential anticancer signaling pathway via apoptosis induction.

A Technical Guide to the Conformational Analysis of 3-Azabicyclo[3.3.1]nonan-7-ol: Chair vs. Boat Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the conformational analysis of 3-Azabicyclo[3.3.1]nonan-7-ol, with a specific focus on the equilibrium between its chair-chair and chair-boat conformers. This bicyclic system is a crucial scaffold in medicinal chemistry, and understanding its three-dimensional structure is paramount for the rational design of novel therapeutics.

Introduction to the 3-Azabicyclo[3.3.1]nonane System

The 3-azabicyclo[3.3.1]nonane framework consists of two fused six-membered rings, a piperidine and a cyclohexane ring, sharing a common nitrogen atom and a bridgehead carbon. This rigid structure can adopt several conformations, with the twin-chair (chair-chair) and chair-boat forms being the most significant. The relative stability of these conformers is dictated by a delicate balance of steric and electronic interactions, including transannular interactions (through-space interactions between non-bonded atoms across the rings) and the potential for intramolecular hydrogen bonding.

In the case of this compound, the presence of a hydroxyl group at the C7 position introduces an additional layer of complexity, as it can participate in hydrogen bonding, potentially stabilizing conformations that might otherwise be less favorable.

Conformational Isomers: Chair-Chair vs. Chair-Boat

The two primary conformations of this compound are the chair-chair (CC) and the chair-boat (CB) forms. In the chair-chair conformation, both the piperidine and the cyclohexane rings adopt a chair geometry. In the chair-boat conformation, the piperidine ring is in a chair form while the cyclohexane ring adopts a boat conformation.

The preference for one conformation over the other is influenced by the substitution pattern on the bicyclic system. For instance, in some derivatives, the chair-boat conformer is significantly populated due to the formation of an intramolecular hydrogen bond between the nitrogen atom's lone pair and a hydroxyl group proton.[1] In the solid state, both chair-chair and chair-boat conformers of related 3-thia-7-azabicyclo[3.3.1]nonane derivatives have been observed via single-crystal X-ray diffraction.[2][3]

Computational studies on the parent 3-oxa-7-azabicyclo[3.3.1]nonan-9-one have shown a small energy difference between the chair-chair and boat-chair conformers, suggesting that both may be present in equilibrium.[4]

The equilibrium between the chair-chair and chair-boat conformations is a dynamic process. The following diagram illustrates this equilibrium.

Caption: Equilibrium between Chair-Chair and Chair-Boat conformers.

Quantitative Conformational Analysis

The conformational preference of 3-azabicyclo[3.3.1]nonane derivatives can be quantitatively assessed using a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, along with computational modeling.

Proton and Carbon-13 NMR are powerful tools for elucidating the solution-state conformation. Key parameters include chemical shifts and vicinal coupling constants (³J). For instance, the observation of specific long-range couplings can be indicative of a particular conformation.[5] In related systems, ¹H NMR spectroscopy has been used to establish the predominance of the double chair conformation in solution.[1]

Table 1: Representative NMR Data for Conformational Assignment

Parameter Chair-Chair Conformation Chair-Boat Conformation Reference
¹H NMR
³J(H,H) axial-axial ~10-13 Hz Varies depending on ring [6]
³J(H,H) axial-equatorial ~2-5 Hz Varies depending on ring [6]
³J(H,H) equatorial-equatorial ~2-5 Hz Varies depending on ring [6]
¹³C NMR
γ-gauche effect Shielding of carbons due to steric compression Reduced γ-gauche effects compared to CC [7]

| Chemical Shift of C9 | Downfield shift | Upfield shift |[5] |

X-ray crystallography provides definitive evidence for the conformation in the solid state. Studies on various 3-azabicyclo[3.3.1]nonane derivatives have revealed both chair-chair and chair-boat conformations in the crystalline form.[2][8][9] The choice of conformation in the solid state can be influenced by crystal packing forces.

Table 2: Crystallographic Data of Representative 3-Azabicyclo[3.3.1]nonane Derivatives

Compound Conformation Space Group Key Dihedral Angles (°) Reference
7-tert-butyl-N-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonane Chair-Chair P2₁/c - [9]
N-acetyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonane Chair-Chair Pbca - [9]
N-methyl-2,4-bis(2-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol Chair-Chair P2₁/n - [9]

| 9-benzoyl-3α-bromo-9-azabicyclo[3.3.1]nonan-2-one | Boat-Chair | P2₁/c | - |[8] |

Ab initio and Density Functional Theory (DFT) calculations are instrumental in determining the relative energies of different conformers and predicting their geometric parameters. For 3-oxa-7-azabicyclo[3.3.1]nonan-9-one, single-point calculations at the MP4/6-31G level showed an energy difference of only 1.497 kcal/mol between the chair-chair and boat-chair conformers.[4]

Table 3: Calculated Relative Energies of Conformers for a Model System

Conformer Method Basis Set Relative Energy (kcal/mol) Reference
Chair-Chair MP4 6-31G 0.00 [4]

| Boat-Chair | MP4 | 6-31G | 1.50 |[4] |

Experimental Protocols

The synthesis and conformational analysis of this compound and its derivatives involve a series of well-established chemical and analytical procedures.

The synthesis of the 3-azabicyclo[3.3.1]nonane core often involves a double Mannich reaction.[10] For instance, the reaction of a cyclohexanone derivative, an aldehyde, and an amine in a one-pot synthesis can yield the bicyclic system.[1] The hydroxyl group at C7 can be introduced via reduction of a corresponding ketone. The synthesis of a related compound, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol, is achieved by the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with sodium borohydride in methanol.[11]

High-resolution ¹H and ¹³C NMR spectra are typically recorded on spectrometers operating at 400 MHz or higher. Deuterated chloroform (CDCl₃) is a common solvent.[12] Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about through-space proximity of protons, which is crucial for conformational assignment.[4]

Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solvent such as ethanol or ethyl acetate. Data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα). The structure is solved by direct methods and refined by full-matrix least-squares on F².

Workflow for Conformational Analysis

The logical flow for a comprehensive conformational analysis of this compound is depicted below.

G Workflow for Conformational Analysis cluster_synthesis Synthesis cluster_analysis Conformational Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of this compound NMR NMR Spectroscopy (1D and 2D) Synthesis->NMR Xray X-ray Crystallography Synthesis->Xray Comp Computational Modeling Synthesis->Comp Data Comparative Analysis of Chair vs. Boat NMR->Data Xray->Data Comp->Data

Caption: A typical workflow for conformational analysis.

Conclusion

The conformational landscape of this compound is characterized by a dynamic equilibrium between the chair-chair and chair-boat conformers. The preferred conformation is subtly influenced by factors such as substitution patterns and the potential for intramolecular hydrogen bonding. A multi-pronged approach utilizing NMR spectroscopy, X-ray crystallography, and computational modeling is essential for a thorough understanding of the three-dimensional structure of this important heterocyclic system. This knowledge is critical for the design and development of new drugs based on the 3-azabicyclo[3.3.1]nonane scaffold.

References

Stereochemistry of Substituted 3-Azabicyclo[3.3.1]nonane Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-azabicyclo[3.3.1]nonane scaffold is a key heterocyclic motif present in a wide array of biologically active compounds, including alkaloids and synthetic molecules with significant pharmacological properties.[1][2] Its rigid bicyclic structure provides a unique three-dimensional arrangement for substituents, making the understanding of its stereochemistry paramount for the design and development of novel therapeutics. This technical guide provides an in-depth exploration of the stereochemical nuances of substituted 3-azabicyclo[3.3.1]nonane derivatives, focusing on their conformational analysis, synthesis, and characterization.

Core Concepts in Stereochemistry

The stereochemistry of the 3-azabicyclo[3.3.1]nonane system is largely dictated by the conformational preferences of its two constituent piperidine rings. The molecule predominantly exists in a twin-chair conformation .[1][3] However, the presence of bulky substituents or specific substitution patterns can induce a shift towards a chair-boat conformation .[3][4] The orientation of substituents as either endo or exo and the configuration at chiral centers are critical determinants of the molecule's overall shape and, consequently, its biological activity.

The lone pair of electrons on the nitrogen atom at position 3 plays a significant role in the conformational dynamics, often leading to considerable distortion of the cyclohexane ring due to repulsion with the C(7)-H group.[5] The interplay of steric and electronic effects governs the conformational equilibrium and the relative stability of different stereoisomers.

Conformational Analysis

The conformational landscape of 3-azabicyclo[3.3.1]nonane derivatives is primarily an equilibrium between the twin-chair and chair-boat forms.

TC Twin-Chair Conformation Equilibrium Conformational Equilibrium TC->Equilibrium CB Chair-Boat Conformation CB->Equilibrium Substituents Substituent Effects (Steric/Electronic) Substituents->Equilibrium

Conformational Equilibrium of 3-Azabicyclo[3.3.1]nonane

NMR spectroscopy and X-ray crystallography are the principal techniques for elucidating the preferred conformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton and Carbon-13 NMR are invaluable tools for determining the stereochemistry of these bicyclic systems.[6][7][8] The coupling constants (³J) between vicinal protons, obtained from ¹H NMR spectra, are particularly informative for deducing dihedral angles and thus the ring conformation, often guided by the Karplus equation. The chemical shifts of protons and carbons are also sensitive to their spatial orientation. Two-dimensional NMR techniques such as COSY, HSQC, HMBC, and NOESY provide unambiguous assignments of all proton and carbon signals and reveal through-space proximities, which are crucial for conformational and configurational assignment.[6][7]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the solid-state conformation and absolute stereochemistry of 3-azabicyclo[3.3.1]nonane derivatives.[4][9] This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, offering a static picture of the molecule's three-dimensional structure. For instance, the crystal structure of 2,4-bis(4-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9-one confirms a twin-chair conformation with equatorial dispositions of the aryl groups.[9]

Compound Conformation Key Torsion Angles (°) Reference
2,4-bis(4-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9-oneTwin-ChairC8—C2—C1—C9: 177.88(4), C8—C6—C7—C15: -179.01(4)[9]
7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-oneChair-BoatNot specified[4]
7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorateChair-ChairNot specified[4]

Synthesis of Substituted 3-Azabicyclo[3.3.1]nonane Derivatives

The most common and versatile method for the synthesis of the 3-azabicyclo[3.3.1]nonane core is the Mannich reaction .[1][3][10] This one-pot condensation typically involves a ketone, an aldehyde, and an amine (often ammonium acetate).

Ketone Ketone Mannich Mannich Reaction Ketone->Mannich Aldehyde Aldehyde Aldehyde->Mannich Amine Amine (e.g., NH4OAc) Amine->Mannich Product 3-Azabicyclo[3.3.1]nonane Derivative Mannich->Product

General Synthetic Scheme via Mannich Reaction

Other synthetic strategies include Michael additions and tandem reactions.[10][11] The stereochemical outcome of the synthesis is often influenced by the reaction conditions and the nature of the starting materials.

Experimental Protocol: One-pot Mannich Condensation

The synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones is a representative example of the Mannich reaction.[3]

Materials:

  • Cyclohexanone (or a substituted derivative)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • Solvent (e.g., ethanol, polar aprotic solvents)

Procedure:

  • A mixture of the cyclohexanone, aromatic aldehyde, and ammonium acetate in a 1:2:1.5 molar ratio is prepared in the chosen solvent.[3]

  • The reaction mixture is stirred, often at room temperature or with gentle heating, for a period ranging from several hours to a few days.[1]

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol.[9]

Structure-Activity Relationships

The stereochemistry of 3-azabicyclo[3.3.1]nonane derivatives is intimately linked to their biological activity. The spatial arrangement of pharmacophoric groups, dictated by the ring conformation and substituent orientation, determines the binding affinity to biological targets such as receptors and enzymes. For example, derivatives of this scaffold have shown a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, and antiviral properties.[1][2] The structure-activity relationship studies indicate that electron-withdrawing groups at specific positions on the aryl rings can enhance antibacterial and antifungal activities.[1]

cluster_0 Molecular Structure cluster_1 Biological Activity Stereochem Stereochemistry (Conformation, Configuration) Binding Receptor/Enzyme Binding Stereochem->Binding Substituents Substituent Properties (Electronic, Steric) Substituents->Binding Efficacy Pharmacological Efficacy Binding->Efficacy

Influence of Stereochemistry on Biological Activity

Conclusion

The stereochemical features of substituted 3-azabicyclo[3.3.1]nonane derivatives are complex and fascinating, with profound implications for their chemical and biological properties. A thorough understanding of their conformational preferences, guided by advanced analytical techniques such as NMR and X-ray crystallography, is essential for the rational design of new molecules with desired therapeutic effects. The synthetic methodologies, particularly the versatile Mannich reaction, provide access to a rich diversity of stereoisomers, paving the way for further exploration of this important class of heterocyclic compounds in drug discovery and development.

References

In-Depth Technical Guide: Physicochemical Properties of 3-Azabicyclo[3.3.1]nonan-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-azabicyclo[3.3.1]nonane scaffold is a key heterocyclic motif present in a variety of biologically active compounds and natural products. Its rigid bicyclic structure provides a three-dimensional framework that is of significant interest in medicinal chemistry for the design of novel therapeutic agents. This guide focuses on a specific derivative, 3-Azabicyclo[3.3.1]nonan-7-ol, providing a comprehensive overview of its known physicochemical properties, a proposed synthetic route, and an exploration of its potential biological significance based on related structures.

While specific experimental data for this compound is limited in publicly available literature, this guide compiles information on closely related analogs to provide a valuable resource for researchers.

Physicochemical Properties

Table 1: Physicochemical Properties of 3-Azabicyclo[3.3.1]nonane (Parent Scaffold)

PropertyValueSource
Molecular FormulaC₈H₁₅NPubChem
Molecular Weight125.21 g/mol PubChem
Monoisotopic Mass125.120449483 DaPubChem
Topological Polar Surface Area12 ŲPubChem
XLogP31.5PubChem

Table 2: Properties of this compound Hydrochloride

PropertyValueSource
CAS Number1951440-87-1BLDpharm[1]
Molecular FormulaC₈H₁₆ClNOabcr Gute Chemie[2]
Molecular Weight177.67 g/mol abcr Gute Chemie[2]

Experimental Protocols

A detailed, experimentally validated protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a common and logical approach for its synthesis is the reduction of the corresponding ketone, 3-Azabicyclo[3.3.1]nonan-7-one. The following is a proposed methodology based on established procedures for similar reductions of azabicyclic ketones.

Proposed Synthesis of endo-3-Azabicyclo[3.3.1]nonan-7-ol

This protocol is adapted from the reduction of a similar bicyclic ketone.

Reaction: Reduction of 3-Azabicyclo[3.3.1]nonan-7-one to this compound.

Reagents and Materials:

  • 3-Azabicyclo[3.3.1]nonan-7-one

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Dissolution: Dissolve 3-Azabicyclo[3.3.1]nonan-7-one in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reduction: Slowly add sodium borohydride to the cooled solution in small portions. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), slowly add deionized water to quench the excess sodium borohydride.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: Characterize the purified product by NMR, IR, and mass spectrometry to confirm its structure and purity.

Visualization of Synthetic Workflow

SynthesisWorkflow Proposed Synthesis of this compound start Start: 3-Azabicyclo[3.3.1]nonan-7-one dissolve 1. Dissolve in anhydrous Methanol start->dissolve cool 2. Cool to 0°C dissolve->cool reduce 3. Add NaBH4 (Reduction) cool->reduce quench 4. Quench with H2O reduce->quench evaporate 5. Evaporate Methanol quench->evaporate extract 6. Extract with organic solvent evaporate->extract dry 7. Dry organic layer extract->dry concentrate 8. Concentrate in vacuo dry->concentrate purify 9. Purify by Column Chromatography concentrate->purify product Product: this compound purify->product

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway has been definitively associated with this compound, the broader class of 3-azabicyclo[3.3.1]nonane derivatives has shown promise in various therapeutic areas, including as antimicrobial and anticancer agents. For instance, some derivatives have been shown to induce apoptosis in cancer cells. A potential mechanism of action could involve the modulation of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt pathway.

The diagram below illustrates a hypothetical signaling pathway that could be targeted by a bioactive 3-azabicyclo[3.3.1]nonane derivative. It is important to note that this is a generalized representation and has not been experimentally validated for this compound.

SignalingPathway Hypothetical Signaling Pathway for Bioactive Azabicyclo[3.3.1]nonane Derivatives cluster_cell Cell RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes Compound 3-Azabicyclo[3.3.1] nonan-7-ol Derivative Compound->Akt Inhibits?

Caption: Hypothetical PI3K/Akt signaling pathway potentially modulated by a bioactive compound.

References

A Comprehensive Technical Guide to the Synthesis and Isolation of 3-Azabicyclo[3.3.1]nonan-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isolation of 3-Azabicyclo[3.3.1]nonan-7-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details a common synthetic pathway, including experimental protocols and expected quantitative data, to facilitate its practical application in a laboratory setting.

Introduction

The 3-azabicyclo[3.3.1]nonane scaffold is a key structural motif present in a variety of biologically active molecules. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it a valuable template for the design of ligands for various biological targets. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex derivatives, owing to the presence of a reactive hydroxyl group.

This guide focuses on a practical and widely applicable synthetic route to this compound, proceeding through the formation of a ketone precursor followed by its stereoselective reduction.

Synthetic Pathway Overview

The most common and efficient synthesis of this compound involves a two-step sequence. The initial step is the construction of the bicyclic ketone, 3-Azabicyclo[3.3.1]nonan-7-one, via a double Mannich reaction. This is followed by the reduction of the ketone to the desired alcohol. Protecting groups on the nitrogen atom are often employed to enhance reaction efficiency and selectivity.

Synthetic_Pathway cluster_0 Double Mannich Reaction A Piperidin-4-one Derivative D 3-Azabicyclo[3.3.1]nonan-7-one (Ketone Intermediate) A->D Cyclocondensation B Formaldehyde B->D Cyclocondensation C Primary Amine C->D Cyclocondensation E This compound (Target Molecule) D->E Reduction

Figure 1: General synthetic pathway to this compound.

Experimental Protocols

Step 1: Synthesis of N-Benzyl-3-azabicyclo[3.3.1]nonan-7-one

The synthesis of the ketone intermediate is typically achieved through a cyclocondensation reaction. The use of a benzyl protecting group on the nitrogen is common.

Reaction Scheme:

Experimental Procedure:

  • To a stirred solution of a piperidin-4-one derivative and benzylamine in a suitable solvent (e.g., methanol or ethanol), an aqueous solution of formaldehyde is added dropwise at room temperature.

  • The reaction mixture is then acidified, often with hydrochloric acid, and heated to reflux for several hours.

  • After cooling, the reaction mixture is made alkaline by the addition of a base, such as sodium hydroxide or potassium carbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of N-Benzyl-3-azabicyclo[3.3.1]nonan-7-ol

The reduction of the ketone intermediate yields the target alcohol. The choice of reducing agent can influence the stereoselectivity of the reaction.

Reaction Scheme:

Experimental Procedure:

  • N-Benzyl-3-azabicyclo[3.3.1]nonan-7-one is dissolved in a suitable solvent, such as methanol or ethanol.

  • The solution is cooled in an ice bath, and a reducing agent, such as sodium borohydride, is added portion-wise.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The solvent is evaporated, and the residue is taken up in water and extracted with an organic solvent.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The resulting product can be purified by recrystallization or column chromatography.

Step 3: Deprotection to this compound (Optional)

If the N-protected intermediate is synthesized, a deprotection step is necessary to obtain the final product.

Reaction Scheme:

Experimental Procedure:

  • N-Benzyl-3-azabicyclo[3.3.1]nonan-7-ol is dissolved in a solvent like methanol or ethanol.

  • A palladium on carbon catalyst (10% Pd/C) is added to the solution.

  • The mixture is subjected to hydrogenation, either using a hydrogen balloon or a Parr hydrogenator, until the debenzylation is complete.

  • The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield the final product.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound and its intermediates. Please note that yields can vary depending on the specific reaction conditions and scale.

StepProductTypical Yield (%)Purity (%)Analytical Data
1N-Benzyl-3-azabicyclo[3.3.1]nonan-7-one65-80>95¹H NMR, ¹³C NMR, MS
2N-Benzyl-3-azabicyclo[3.3.1]nonan-7-ol85-95>98¹H NMR, ¹³C NMR, MS, IR
3This compound>90>98¹H NMR, ¹³C NMR, MS

Isolation and Purification

The isolation and purification of this compound and its intermediates are crucial for obtaining a high-purity product.

Isolation_Workflow A Reaction Mixture B Quenching / Work-up A->B C Extraction with Organic Solvent B->C D Drying and Solvent Removal C->D E Crude Product D->E F Column Chromatography E->F Primary Method G Recrystallization E->G Alternative H Pure Product F->H G->H

Figure 2: General workflow for the isolation and purification of this compound.

Detailed Purification Methods:

  • Column Chromatography: Silica gel is the most common stationary phase for the purification of these compounds. A gradient elution system, typically with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate), is often employed. The polarity of the eluent is gradually increased to separate the product from impurities.

  • Recrystallization: This technique is effective for obtaining highly crystalline products. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of azabicyclic compounds include ethanol, isopropanol, and ethyl acetate/hexane mixtures.

Conclusion

The synthesis of this compound is a well-established process that can be reliably performed in a standard organic chemistry laboratory. The two-step approach involving the formation of a ketone intermediate followed by reduction offers a high-yielding and scalable route to this valuable building block. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining the desired product in high purity. This guide provides a solid foundation for researchers and scientists to successfully synthesize and isolate this compound for its application in drug discovery and development.

Initial Biological Screening of 3-Azabicyclo[3.3.1]nonan-7-ol Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of analogs based on the 3-azabicyclo[3.3.1]nonane core, with a focus on derivatives that can be conceptually related to 3-azabicyclo[3.3.1]nonan-7-ol. The 3-azabicyclo[3.3.1]nonane scaffold is a key pharmacophore found in various biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic potential.[1] This guide details experimental protocols for key biological assays, presents quantitative data from initial screenings, and visualizes relevant biological pathways and experimental workflows to aid researchers in the exploration of this promising class of compounds.

Data Presentation: Biological Activity of 3-Azabicyclo[3.3.1]nonane Analogs

The following tables summarize the in vitro biological activity of a series of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazone derivatives, which serve as representative examples of the broader 3-azabicyclo[3.3.1]nonane class. These compounds have been evaluated for their anticancer and antimicrobial properties.

In Vitro Anticancer and Antioxidant Activity

The antiproliferative activity of the synthesized hydrazones was assessed against the human liver cancer cell line HepG2 using the MTT assay.[2] The antioxidant potential was evaluated through free radical scavenging assays.[2]

Compound IDAr Substituent (at C2 and C4)In Vitro Anticancer Activity (HepG2) IC50 (µg/mL)[2]Antioxidant Activity (DPPH Scavenging) IC50 (µg/mL)[2]
9 -H> 5034.26 ± 1.21
10 p-CH345.12 ± 1.1828.15 ± 1.15
11 p-OCH338.65 ± 1.153.78 ± 1.08
12 p-F3.76 ± 1.0840.11 ± 1.25
13 p-Cl4.15 ± 1.0942.38 ± 1.28
14 p-Br4.88 ± 1.1045.12 ± 1.31
15 p-CH(CH3)242.18 ± 1.174.61 ± 1.09

IC50: The concentration of the compound that inhibits 50% of cell growth or radical scavenging activity.

In Vitro Antimicrobial Activity

The antimicrobial efficacy of the compounds was determined by their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi using the twofold serial dilution method.[2][3]

Compound IDAr SubstituentMIC (µg/mL) vs. S. aureus[2]MIC (µg/mL) vs. E. coli[2]MIC (µg/mL) vs. C. albicans[2]MIC (µg/mL) vs. A. niger[2]
9 -H25.550.550.5>100
10 p-CH325.550.525.550.5
11 p-OCH312.525.512.525.5
12 p-F6.2512.56.2512.5
13 p-Cl6.2512.56.2512.5
14 p-Br6.2512.56.2512.5
15 p-CH(CH3)212.525.512.525.5
Amphotericin B---6.2512.5
Ciprofloxacin-6.2512.5--

MIC: The lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Protocols

This section provides detailed methodologies for the key biological assays employed in the initial screening of 3-azabicyclo[3.3.1]nonane analogs.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Materials:

  • Human cancer cell line (e.g., HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of approximately 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Percentage Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microplates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, amphotericin B for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Compound Dilutions: Prepare a stock solution of each test compound. In a 96-well plate, perform serial twofold dilutions of the compounds in the appropriate broth to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microplate containing the serially diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Quality Control: Perform the assay with standard reference strains and control antibiotics to ensure the validity of the results.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the screening of this compound analogs.

Apoptosis Signaling Pathway

The induction of apoptosis is a common mechanism of action for anticancer agents.[2] The following diagram illustrates the intrinsic and extrinsic pathways of apoptosis.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR) DeathLigand->DeathReceptor Binding DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 CellularStress Cellular Stress (e.g., DNA damage) Bcl2_family Bcl-2 Family (Bax/Bak activation) CellularStress->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Substrates Cellular Substrates Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: The intrinsic and extrinsic pathways of apoptosis converge on the activation of executioner caspases.

Experimental Workflow for Initial Biological Screening

The following diagram outlines a typical workflow for the initial in vitro biological screening of a library of newly synthesized compounds.

Screening_Workflow cluster_synthesis Compound Synthesis & Library Generation cluster_screening Primary Screening cluster_validation Hit Validation and Follow-up cluster_lead Lead Identification Synthesis Synthesis of This compound Analogs Purification Purification and Characterization Synthesis->Purification Library Compound Library Purification->Library PrimaryAssay Primary Biological Assays (e.g., MTT, Antimicrobial) Library->PrimaryAssay HitIdentification Hit Identification PrimaryAssay->HitIdentification DoseResponse Dose-Response Studies (IC50/MIC Determination) HitIdentification->DoseResponse Selectivity Selectivity Assays DoseResponse->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism LeadCompound Lead Compound Selection Mechanism->LeadCompound

Caption: A generalized workflow for the initial biological screening of novel chemical entities.

References

Unveiling Novel Derivatives of the 3-Azabicyclo[3.3.1]nonane Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-azabicyclo[3.3.1]nonane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets with high affinity and selectivity. This in-depth technical guide explores the discovery of novel derivatives of this versatile scaffold, focusing on their synthesis, biological evaluation, and mechanisms of action, particularly in the realms of oncology and infectious diseases.

Synthesis of Novel 3-Azabicyclo[3.3.1]nonane Derivatives

The construction of the 3-azabicyclo[3.3.1]nonane core is most commonly achieved through a one-pot tandem Mannich reaction. This versatile and efficient method allows for the synthesis of a wide range of 2,4-diaryl-substituted derivatives, which serve as key intermediates for further functionalization.

General Experimental Protocol for the Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones

A solution of an appropriate aromatic aldehyde (2 mmol), a cyclic ketone (e.g., cyclohexanone, 1 mmol), and ammonium acetate (1.5 mmol) in a suitable solvent such as ethanol is stirred at room temperature or gently heated. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent mixture (e.g., ethanol/ether), and purified by recrystallization to yield the desired 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one.

Synthesis of Thiosemicarbazone Derivatives

The ketone functionality at the C-9 position of the 3-azabicyclo[3.3.1]nonane core serves as a convenient handle for further derivatization. For instance, condensation with thiosemicarbazide leads to the formation of thiosemicarbazone derivatives, a class of compounds known for their diverse biological activities.

Experimental Protocol: A mixture of the 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one (1 mmol) and thiosemicarbazide (1.2 mmol) in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid), is refluxed for several hours. The resulting precipitate is filtered, washed, and recrystallized to afford the pure thiosemicarbazone derivative.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Mannich Reaction cluster_intermediate Core Scaffold cluster_reactants2 Reagents for Derivatization cluster_reaction2 Condensation cluster_product Final Product A Aromatic Aldehyde R1 One-pot Tandem Reaction A->R1 B Cyclic Ketone B->R1 C Ammonium Acetate C->R1 I1 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one R1->I1 R2 Reflux I1->R2 D Thiosemicarbazide D->R2 P1 Thiosemicarbazone Derivative R2->P1

Synthetic workflow for 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazone derivatives.

Biological Activity of Novel Derivatives

Derivatives of the 3-azabicyclo[3.3.1]nonane scaffold have demonstrated significant potential in two key therapeutic areas: oncology and infectious diseases.

Anticancer Activity

A number of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives and their corresponding thiosemicarbazones have exhibited potent cytotoxic activity against various cancer cell lines. The mechanism of action for some of these compounds involves the induction of apoptosis.

Table 1: Anticancer Activity of Selected 3-Azabicyclo[3.3.1]nonane Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
1a (2,4-diphenyl)HCT-116>100[1]
1b (2,4-bis(4-chlorophenyl))HCT-11638.5[1]
1c (2,4-bis(4-methoxyphenyl))HCT-116>100[1]
2a (Thiosemicarbazone of 1a)MCF-762.4[1]
2b (Thiosemicarbazone of 1b)MCF-791.6[1]
ABN-5d HCT11612.5[2]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity

Derivatives of the 3-azabicyclo[3.3.1]nonane scaffold have also shown promising activity against a range of bacterial and fungal pathogens. The presence of specific substituents on the aryl rings at positions 2 and 4 has been found to be crucial for their antimicrobial potency.

Table 2: Antimicrobial Activity of Selected 3-Azabicyclo[3.3.1]nonane Derivatives (MIC in µg/mL)

Compound IDS. aureusB. subtilisE. coliC. albicansReference
3a (2,4-diphenyl)>200>200>200>200[3]
3b (2,4-bis(4-fluorophenyl))1005010050[3]
3c (2,4-bis(4-chlorophenyl))50255025[3]
3d (2,4-bis(3-methoxyphenyl))1005010050[3]

Signaling Pathways and Mechanisms of Action

Anticancer Mechanism: Induction of Apoptosis

Recent studies have begun to elucidate the molecular mechanisms underlying the anticancer activity of 3-azabicyclo[3.3.1]nonane derivatives. Evidence suggests that these compounds can trigger programmed cell death, or apoptosis, in cancer cells through the modulation of key signaling pathways.

One identified mechanism involves the activation of the p53 tumor suppressor protein and the subsequent downregulation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[2] This cascade of events leads to the induction of apoptosis. Furthermore, some derivatives have been shown to activate executioner caspases, such as caspase-3 and caspase-7, which are key mediators of the apoptotic process.[4] These caspases, once activated, cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

The regulation of the Bcl-2 family of proteins, which are central regulators of apoptosis, also appears to be a crucial aspect of the anticancer activity of these compounds. An increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 can shift the cellular balance towards apoptosis.

Apoptosis_Pathway cluster_drug Drug Action cluster_upstream Upstream Signaling cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome drug 3-Azabicyclo[3.3.1]nonane Derivative p53 p53 Activation drug->p53 induces p38 p38 MAPK Inhibition drug->p38 inhibits bax Bax (Pro-apoptotic) Upregulation p53->bax activates bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 inhibits caspases Caspase-3/7 Activation bax->caspases activates bcl2->caspases inhibits apoptosis Apoptosis caspases->apoptosis executes

Proposed apoptotic signaling pathway induced by 3-azabicyclo[3.3.1]nonane derivatives.
Antimicrobial Mechanism of Action

The precise molecular mechanisms underlying the antimicrobial activity of 3-azabicyclo[3.3.1]nonane derivatives are still under investigation. However, the structure-activity relationship studies suggest that these compounds may act by disrupting the microbial cell membrane or by inhibiting essential enzymes involved in microbial growth and proliferation. Further research is warranted to fully elucidate their mode of action, which will be instrumental in the development of novel and effective antimicrobial agents.

Conclusion and Future Directions

The 3-azabicyclo[3.3.1]nonane scaffold represents a highly promising framework for the development of novel therapeutic agents. The synthetic accessibility of this core, coupled with the diverse biological activities of its derivatives, makes it an attractive target for further exploration in drug discovery programs. Future research should focus on expanding the chemical diversity of these derivatives through combinatorial approaches and further elucidating their mechanisms of action to enable rational drug design and optimization. The promising anticancer and antimicrobial activities highlighted in this guide underscore the potential of 3-azabicyclo[3.3.1]nonane derivatives to address unmet medical needs.

References

Theoretical Calculations of 3-Azabicyclo[3.3.1]nonan-7-ol Conformations: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of the 3-azabicyclo[3.3.1]nonane scaffold is a cornerstone of its utility in medicinal chemistry and drug design. This bicyclic system, a key structural motif in various biologically active compounds, predominantly exists in a delicate equilibrium between a twin-chair (CC) and a chair-boat (CB) conformation. The energetic preference for one conformation over the other is subtly influenced by the nature and position of its substituents. This technical guide provides a comprehensive overview of the theoretical approaches to elucidate the conformational preferences of 3-Azabicyclo[3.3.1]nonan-7-ol, a derivative of significant interest due to the potential for intramolecular interactions involving the hydroxyl group. This document outlines proposed computational methodologies, summarizes expected quantitative data, and presents visualizations to guide further research and drug development efforts.

Introduction

The 3-azabicyclo[3.3.1]nonane ring system is a conformationally restricted yet flexible scaffold that has garnered significant attention in the development of novel therapeutics. Its rigid framework allows for precise spatial orientation of functional groups, a critical factor in molecular recognition and binding to biological targets. The conformational isomerism of this system is primarily dictated by the interplay of steric and electronic effects. Generally, the twin-chair conformation is the most stable arrangement. However, substitutions, particularly at the C7 and C9 positions, can shift the equilibrium towards a chair-boat conformation.

The presence of a hydroxyl group at the 7-position in this compound introduces the possibility of intramolecular hydrogen bonding with the nitrogen atom at the 3-position. This interaction could significantly influence the conformational equilibrium and, consequently, the molecule's biological activity. Understanding the energetic landscape of the different conformers is, therefore, paramount for rational drug design.

This guide proposes a theoretical study employing established computational methods to investigate the conformational preferences of this compound.

Conformational Isomers of this compound

The primary conformational isomers of this compound are the twin-chair (CC) and the chair-boat (CB) forms. Within these, the hydroxyl group at C7 can adopt either an axial (endo) or equatorial (exo) orientation. This leads to four principal low-energy conformers to be considered:

  • CC-endo-OH : Twin-chair conformation with an axial hydroxyl group.

  • CC-exo-OH : Twin-chair conformation with an equatorial hydroxyl group.

  • CB-endo-OH : Chair-boat conformation with an axial hydroxyl group. This conformer has the potential for an intramolecular hydrogen bond between the 7-OH and the N3 lone pair.

  • CB-exo-OH : Chair-boat conformation with an equatorial hydroxyl group.

The interplay between steric hindrance and potential hydrogen bonding will determine the relative stability of these conformers.

G Conformational Equilibria of this compound cluster_CC Twin-Chair (CC) Conformations cluster_CB Chair-Boat (CB) Conformations CC_endo CC-endo-OH CC_exo CC-exo-OH CC_endo->CC_exo Ring Inversion CB_endo CB-endo-OH (Potential H-Bond) CC_endo->CB_endo Conformational Isomerization CB_exo CB-exo-OH CC_exo->CB_exo Conformational Isomerization CB_endo->CB_exo Ring Inversion

Figure 1: Conformational isomers and their potential interconversions.

Proposed Computational Methodology

To quantitatively assess the conformational landscape of this compound, a multi-step computational protocol is proposed, leveraging the strengths of different theoretical methods.

Initial Conformational Search

A comprehensive search for low-energy conformers will be performed using a molecular mechanics force field, such as MMFF94s. This initial step is computationally inexpensive and allows for a broad exploration of the potential energy surface.

Geometry Optimization and Energy Calculations

The geometries of the conformers identified in the initial search will be optimized using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d)). This will provide more accurate geometries and relative energies of the different conformers in the gas phase. To account for the influence of a solvent, the calculations can be repeated using a continuum solvation model like the Polarizable Continuum Model (PCM).

High-Level Energy Refinement

For the most stable conformers identified by DFT, single-point energy calculations can be performed at a higher level of theory, such as Møller-Plesset perturbation theory (e.g., MP2/aug-cc-pVDZ), to obtain more accurate relative energies.

The proposed computational workflow is depicted below.

G Proposed Computational Workflow start Start: this compound Structure mol_mech Molecular Mechanics Conformational Search (MMFF94s) start->mol_mech dft_opt DFT Geometry Optimization (B3LYP/6-31G(d)) mol_mech->dft_opt solvation Solvation Model (PCM) dft_opt->solvation high_level High-Level Single-Point Energy (MP2/aug-cc-pVDZ) solvation->high_level analysis Data Analysis: Relative Energies, Geometries high_level->analysis

Figure 2: A flowchart of the proposed computational methodology.

Expected Quantitative Data

The proposed computational study is expected to yield quantitative data that will allow for a thorough comparison of the different conformers of this compound. This data will be summarized in the following tables.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerRelative Energy (Gas Phase, kcal/mol) [DFT]Relative Energy (Gas Phase, kcal/mol) [MP2]Relative Energy (Solvated, kcal/mol) [DFT/PCM]
CC-endo-OHValueValueValue
CC-exo-OHValueValueValue
CB-endo-OHValueValueValue
CB-exo-OHValueValueValue

Note: The lowest energy conformer will be set to a relative energy of 0.00 kcal/mol.

Table 2: Key Geometric Parameters of the Most Stable Conformer

ParameterValue
Bond Lengths (Å)
N3 - C4Value
C7 - OValue
Bond Angles (degrees)
C2 - N3 - C4Value
C6 - C7 - C8Value
Dihedral Angles (degrees)
C1 - C2 - N3 - C4Value
C5 - C6 - C7 - C8Value
Intramolecular Distances (Å)
N3 --- H (of OH in CB-endo)Value

Discussion of Expected Results

Based on literature for analogous compounds, it is anticipated that the twin-chair conformation (CC) will be the most stable for the exo-hydroxyl isomer (CC-exo-OH) due to minimized steric interactions. However, for the endo-hydroxyl isomer, the chair-boat conformation (CB-endo-OH) may be significantly stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen lone pair. The strength of this hydrogen bond will be a critical determinant of the conformational equilibrium.

The solvent is also expected to play a crucial role. Polar solvents may solvate the hydroxyl group, potentially weakening the intramolecular hydrogen bond and shifting the equilibrium towards the twin-chair conformation.

Conclusion

The theoretical investigation of this compound conformations is essential for understanding its chemical behavior and biological activity. The proposed computational protocol, combining molecular mechanics, DFT, and high-level ab initio calculations, provides a robust framework for elucidating the relative stabilities and geometric properties of its key conformers. The expected findings will offer valuable insights for the design of novel drug candidates based on this versatile scaffold, enabling a more targeted approach to modulating their interaction with biological systems. This guide serves as a foundational document to direct and inform such computational studies.

Methodological & Application

Synthesis of 3-Azabicyclo[3.3.1]nonan-7-ol: A Detailed Application Note and Protocol via Mannich Reaction and Subsequent Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 3-Azabicyclo[3.3.1]nonan-7-ol, a valuable bicyclic scaffold in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, commencing with a Mannich reaction to form the key intermediate, 3-azabicyclo[3.3.1]nonan-9-one, followed by a stereoselective reduction to yield the target alcohol.

Introduction

The 3-azabicyclo[3.3.1]nonane framework is a prominent structural motif in a variety of biologically active compounds and natural products. Its rigid conformational structure makes it an attractive template for the design of novel therapeutic agents. The Mannich reaction, a three-component condensation, offers an efficient and straightforward method for the construction of the bicyclic ketone precursor.[1][2][3][4][5] Subsequent reduction of the carbonyl group provides access to the corresponding alcohol, this compound, which can serve as a versatile intermediate for further functionalization.

This application note details the experimental protocols for both the Mannich condensation and the subsequent reduction, along with tabulated quantitative data for yields and reaction conditions. A visual representation of the synthetic pathway is also provided.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the one-pot Mannich condensation of a suitable ketone, an aldehyde, and an amine source to construct the 3-azabicyclo[3.3.1]nonan-9-one core. The second step is the reduction of the ketone functionality to the desired alcohol.

Synthesis_Pathway Reactants Cyclohexanone + Aromatic Aldehyde + Ammonium Acetate Intermediate 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one Reactants->Intermediate Mannich Reaction Product This compound (Diaryl-substituted) Intermediate->Product Reduction Reducing_Agent Sodium Borohydride (NaBH4) Reducing_Agent->Product

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one via Mannich Reaction

This protocol is a modified Mannich reaction for the synthesis of the bicyclic ketone intermediate.[2][3]

Materials:

  • Aromatic aldehyde (e.g., meta-methoxybenzaldehyde or para-chlorobenzaldehyde)

  • Cyclohexanone or 2-methylcyclohexanone

  • Ammonium acetate

  • Absolute Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine the aromatic aldehyde (0.1 mol), cyclohexanone (0.05 mol), and ammonium acetate (0.075 mol) in absolute ethanol (50 mL).[2][3]

  • Gently warm the mixture on a hot plate with continuous stirring. Maintain the reaction temperature between 30-35°C.[2]

  • Continue stirring for approximately 12-15 hours. The formation of a solid product may be observed after about 12 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials (aldehyde and cyclohexanone) are no longer detectable.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid product and wash it with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one.

Step 2: Reduction of 3-Azabicyclo[3.3.1]nonan-9-one to this compound

This protocol describes the reduction of the ketone intermediate to the target alcohol using sodium borohydride.[6][7]

Materials:

  • 3-Azabicyclo[3.3.1]nonan-9-one derivative (e.g., 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Acetone

  • Dichloromethane

  • Water

  • Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 3-azabicyclo[3.3.1]nonan-9-one derivative (e.g., 25.0 g, 0.11 mol) in methanol (130 mL) in a round-bottom flask under a nitrogen atmosphere.[6]

  • Cool the solution to 0°C using an ice bath.

  • Add sodium borohydride (6.22 g, 0.16 mol) portion-wise over 30 minutes, maintaining the temperature at 0°C.[6]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.[6]

  • Quench the reaction by carefully adding acetone (10 mL).[6]

  • Remove the volatile components under reduced pressure.

  • Dissolve the resulting residue in water (110 mL) and extract the product with dichloromethane (3 x 40 mL).[7]

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[6][7]

  • The crude product can be purified further by column chromatography if necessary.

Quantitative Data

Table 1: Reaction Parameters for the Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one (Step 1)

Reactant 1 (Aldehyde)Reactant 2 (Ketone)Reactant 3 (Amine)Molar Ratio (1:2:3)SolventTemperature (°C)Reaction Time (h)
Aromatic AldehydeCyclohexanoneAmmonium Acetate2 : 1 : 1.5Absolute Ethanol30-3512-15

Table 2: Yield and Purity Data for the Synthesis of this compound (from 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one)

StepProductReducing AgentSolventYield (%)Purity
2endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-olSodium BorohydrideMethanol~100 (crude)Used directly in next step

Note: The yield is reported for the crude product as mentioned in the cited patent.[6] Further purification may result in a lower isolated yield.

Reaction Mechanism and Workflow

The synthesis proceeds through a well-established Mannich reaction mechanism followed by a standard ketone reduction.

Workflow cluster_step1 Step 1: Mannich Reaction cluster_step2 Step 2: Reduction Mixing Mix Aldehyde, Ketone, & Ammonium Acetate in Ethanol Heating Warm and Stir (30-35°C, 12-15h) Mixing->Heating Isolation1 Filter and Recrystallize Heating->Isolation1 Product1 3-Azabicyclo[3.3.1]nonan-9-one Isolation1->Product1 Dissolving Dissolve Ketone in Methanol (0°C) Product1->Dissolving Intermediate Reduction Add NaBH4, Stir (RT, 12h) Dissolving->Reduction Workup Quench, Extract, & Dry Reduction->Workup Product2 This compound Workup->Product2

Caption: Experimental workflow for the two-step synthesis.

Conclusion

The described two-step synthesis provides a reliable and efficient route to this compound. The initial Mannich reaction allows for the facile construction of the bicyclic ketone core, which can be readily reduced to the target alcohol. This protocol is highly adaptable, allowing for the synthesis of a diverse library of substituted 3-azabicyclo[3.3.1]nonane derivatives by varying the starting aldehyde and ketone. These compounds are of significant interest to the pharmaceutical industry for the development of novel therapeutics.

References

Application Notes and Protocols for the Ruthenium-Catalyzed Reduction in endo-9-Azabicyclo[3.3.1]nonan-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective synthesis of endo-9-azabicyclo[3.3.1]nonan-3-ol is a critical step in the development of various pharmacologically active compounds. This bicyclic amino alcohol serves as a key intermediate for therapeutic agents targeting neurological and other disorders. Traditional reduction methods for the precursor, 9-azabicyclo[3.3.1]nonan-3-one, often rely on stoichiometric borohydride reagents, which can be costly and generate significant waste. In contrast, ruthenium-catalyzed hydrogenation presents a more efficient, cost-effective, and environmentally benign alternative, offering high yields and excellent diastereoselectivity.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of endo-9-azabicyclo[3.3.1]nonan-3-ol and its derivatives via ruthenium-catalyzed reduction.

Advantages of Ruthenium-Catalyzed Reduction

The use of ruthenium complexes as catalysts for the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives offers several key advantages over conventional methods:

  • Cost-Effectiveness: Catalytic amounts of ruthenium complexes are required, reducing the overall cost of reagents.[1][2]

  • Simplified Process: The reaction can be conducted in a simplified process with minimal waste generation, avoiding the need for the extraction of water-soluble byproducts.[1]

  • High Yield and Selectivity: Ruthenium catalysis can achieve high yields and excellent stereoselectivity for the desired endo isomer.[1][2]

Data Presentation: Performance of Various Ruthenium Catalysts

The selection of the ruthenium catalyst and reaction conditions is crucial for achieving optimal results. The following table summarizes the performance of different ruthenium catalysts in the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (OBB).

CatalystSubstrate/Catalyst Ratio (S/C)H₂ Pressure (atm)Temperature (°C)Time (h)Yield (%)endo:exo Selectivity
RuCl₂[(S)-binap][(R)-iphan]100050Room Temp.1699.799.3 : 0.7
RuCl₂(Ph₂PCH₂CH₂NH₂)₂5050Room Temp.18>9998.4 : 1.6
RuCl₂[(R)-binap][(S)-daipen]100102517>9999.5 : 0.5
RuCl₂[(S)-binap][(S)-daipen]100102517>9997.9 : 2.1
RuCl₂[(R)-tolbinap][(R)-daipen]100102517>9998.8 : 1.2

Experimental Protocols

This section provides detailed methodologies for the synthesis of the starting material, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, and its subsequent ruthenium-catalyzed reduction.

Protocol 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This protocol is adapted from a procedure published in Organic Syntheses.[3]

Materials:

  • Benzylamine

  • Sulfuric acid (18%)

  • Glutaraldehyde (50% aqueous solution)

  • Acetone dicarboxylic acid

  • Sodium acetate solution (9%)

  • Sodium carbonate solution (20%)

  • Methyl tert-butyl ether (MTBE)

  • Heptane

  • Silica gel

  • Sodium sulfate (anhydrous)

  • Methanol

  • Jacketed reaction vessel with mechanical stirrer and temperature probe

Procedure:

  • Initial Setup: Equip a 500 mL jacketed, round-bottomed flask with a mechanical stirrer, a temperature probe, and an addition funnel.

  • Amine and Acid Addition: Charge the flask with water (50 g) and benzylamine (12.9 mL, 0.123 mol). Cool the reactor jacket to 0–10 °C. Slowly add 18% sulfuric acid (43.2 mL, 0.089 mol) over 1 hour, maintaining the internal temperature at 4–8 °C.

  • Aldehyde and Acid Addition: To the reaction mixture, add 50% glutaraldehyde (25.8 mL, 0.137 mol) followed by acetone dicarboxylic acid (20 g, 0.137 mol) while keeping the temperature below 5 °C.

  • Buffer Addition and Reaction: Add 9% sodium acetate solution (47.8 mL, 0.055 mol) over 1.5 hours. Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for an additional 20 hours.

  • Workup:

    • Adjust the pH of the solution to 2 with 18% sulfuric acid.

    • Extract the aqueous solution with MTBE (3 x 80 mL) and discard the organic layers.

    • Transfer the aqueous layer to a larger flask and add heptane (500 mL).

    • Add silica gel (20 g) to the aqueous layer, followed by 20% sodium carbonate solution to adjust the pH to 8.

    • Filter the mixture and wash the filter cake with heptane.

    • Separate the layers of the combined filtrate.

    • Dry the organic layer with anhydrous sodium sulfate.

  • Isolation:

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • Dilute the residue with methanol and re-concentrate to yield the crude 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, which can be used directly in the next step or further purified by chromatography.

Protocol 2: Ruthenium-Catalyzed Reduction to endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol

This generalized protocol is based on the findings from patent literature.[1][2]

Materials:

  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (OBB)

  • Ruthenium catalyst (e.g., RuCl₂[(S)-binap][(R)-iphan])

  • Potassium t-butoxide

  • Solvent (e.g., Isopropyl alcohol or Methanol)

  • Hydrogen gas

  • High-pressure reactor (autoclave)

Procedure:

  • Reactor Preparation: In a high-pressure reactor, dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (e.g., 229 mg, 1 mmol) in the chosen solvent (e.g., 10 mL of isopropyl alcohol).

  • Catalyst and Base Addition: Add the ruthenium catalyst (e.g., RuCl₂[(S)-binap][(R)-iphan], with a substrate-to-catalyst ratio of 1000) and potassium t-butoxide (20 mM solution).

  • Hydrogenation:

    • Seal the reactor and purge with hydrogen gas.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 atm).

    • Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required duration (e.g., 16 hours).

  • Workup and Isolation:

    • After the reaction is complete, carefully vent the hydrogen gas.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • The crude product can be purified by column chromatography on silica gel to isolate the endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol. The endo:exo ratio can be determined by techniques such as ¹H NMR spectroscopy or chiral HPLC.

Visualizations

Reaction Pathway for the Synthesis of endo-9-Azabicyclo[3.3.1]nonan-3-ol

G cluster_0 Synthesis of Starting Material cluster_1 Ruthenium-Catalyzed Reduction Benzylamine Benzylamine Mannich_Reaction Mannich Reaction Benzylamine->Mannich_Reaction Glutaraldehyde Glutaraldehyde Glutaraldehyde->Mannich_Reaction Acetone_dicarboxylic_acid Acetone_dicarboxylic_acid Acetone_dicarboxylic_acid->Mannich_Reaction 9_Benzyl_9_azabicyclo_3_3_1_nonan_3_one 9_Benzyl_9_azabicyclo_3_3_1_nonan_3_one Hydrogenation Hydrogenation 9_Benzyl_9_azabicyclo_3_3_1_nonan_3_one->Hydrogenation Mannich_Reaction->9_Benzyl_9_azabicyclo_3_3_1_nonan_3_one endo_9_Benzyl_9_azabicyclo_3_3_1_nonan_3_ol endo_9_Benzyl_9_azabicyclo_3_3_1_nonan_3_ol Hydrogenation->endo_9_Benzyl_9_azabicyclo_3_3_1_nonan_3_ol Ru_Catalyst Ru Catalyst (e.g., RuCl2[(S)-binap][(R)-iphan]) Ru_Catalyst->Hydrogenation H2_gas H₂ gas H2_gas->Hydrogenation

Caption: Reaction pathway for the synthesis of the target molecule.

Experimental Workflow for Ruthenium-Catalyzed Reduction

G start Start reactor_prep Prepare High-Pressure Reactor start->reactor_prep dissolve Dissolve 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one in Solvent reactor_prep->dissolve add_catalyst Add Ruthenium Catalyst and Base dissolve->add_catalyst seal_purge Seal Reactor and Purge with H₂ add_catalyst->seal_purge pressurize Pressurize with H₂ Gas seal_purge->pressurize react Stir at Set Temperature and Time pressurize->react vent Vent H₂ Gas react->vent concentrate Concentrate Reaction Mixture vent->concentrate purify Purify by Column Chromatography concentrate->purify analyze Analyze Product (NMR, HPLC) purify->analyze end End analyze->end

Caption: Step-by-step experimental workflow for the reduction.

References

Application Notes and Protocols: 3-Azabicyclo[3.3.1]nonan-7-ol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols describe a hypothetical use of 3-Azabicyclo[3.3.1]nonan-7-ol as a chiral auxiliary. Due to a lack of specific published literature on this application, the synthesis, protocols, and data presented are illustrative examples of how this molecule could potentially be employed in asymmetric synthesis.

Introduction

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers. An effective chiral auxiliary should be readily available in enantiopure form, easily attached to a substrate, capable of inducing high stereoselectivity in a reaction, and subsequently removable under mild conditions without racemization of the product.

The rigid bicyclic structure of this compound, combined with the presence of both a hydroxyl and a secondary amine functionality, presents an interesting scaffold for a potential chiral auxiliary. The fixed conformation of the bicyclic system can provide a well-defined steric environment to direct the approach of reagents, while the functional groups allow for covalent attachment to a variety of substrates.

This document outlines a hypothetical application of enantiopure (1R,5S,7R)-3-Azabicyclo[3.3.1]nonan-7-ol as a chiral auxiliary in a diastereoselective aldol reaction.

Synthesis of Chiral (1R,5S,7R)-3-Azabicyclo[3.3.1]nonan-7-ol

The enantiomerically pure auxiliary can be hypothetically prepared from the commercially available 3-azabicyclo[3.3.1]nonan-7-one via asymmetric reduction or classical resolution.

Protocol 2.1: Asymmetric Reduction of 3-Azabicyclo[3.3.1]nonan-7-one

  • Protection of the Amine: To a solution of 3-azabicyclo[3.3.1]nonan-7-one (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq). Stir at room temperature for 12 hours. After completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-3-azabicyclo[3.3.1]nonan-7-one.

  • Asymmetric Reduction: To a solution of N-Boc-3-azabicyclo[3.3.1]nonan-7-one (1.0 eq) in methanol at -20 °C, add a solution of a chiral reducing agent such as a CBS catalyst pre-mixed with borane-dimethyl sulfide complex (BH₃·SMe₂, 1.5 eq). The reaction is stirred for 6 hours at -20 °C.

  • Work-up and Deprotection: Quench the reaction by the slow addition of methanol, followed by 1 M HCl. The mixture is then concentrated, and the residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried and concentrated. The crude product is then treated with a 4 M HCl solution in dioxane to remove the Boc protecting group.

  • Purification: The resulting hydrochloride salt is neutralized with a mild base, and the free amino alcohol is purified by column chromatography to yield enantiomerically enriched (1R,5S,7R)-3-Azabicyclo[3.3.1]nonan-7-ol.

Synthesis_of_Chiral_Auxiliary cluster_synthesis Synthesis of (1R,5S,7R)-3-Azabicyclo[3.3.1]nonan-7-ol start 3-Azabicyclo[3.3.1]nonan-7-one step1 N-Boc Protection start->step1 Boc2O, TEA intermediate1 N-Boc-3-azabicyclo[3.3.1]nonan-7-one step1->intermediate1 step2 Asymmetric Reduction (CBS Catalyst, BH3.SMe2) intermediate1->step2 intermediate2 N-Boc-(1R,5S,7R)-3-Azabicyclo[3.3.1]nonan-7-ol step2->intermediate2 step3 Deprotection (HCl) intermediate2->step3 product (1R,5S,7R)-3-Azabicyclo[3.3.1]nonan-7-ol step3->product

Caption: Proposed synthesis of the chiral auxiliary.

Application in a Diastereoselective Aldol Reaction

The chiral auxiliary can be used to control the stereochemistry of an aldol reaction between an acyl derivative and an aldehyde.

Protocol 3.1: Attachment of the Chiral Auxiliary

  • To a solution of (1R,5S,7R)-3-Azabicyclo[3.3.1]nonan-7-ol (1.0 eq) and propanoic acid (1.1 eq) in DCM at 0 °C, add dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Filter the dicyclohexylurea byproduct and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield the propionyl ester of the chiral auxiliary.

Protocol 3.2: Diastereoselective Aldol Reaction

  • Dissolve the propionyl ester of the auxiliary (1.0 eq) in dry THF and cool to -78 °C.

  • Add lithium diisopropylamide (LDA, 1.05 eq) dropwise and stir for 30 minutes to form the lithium enolate.

  • Add isobutyraldehyde (1.2 eq) to the enolate solution at -78 °C and stir for 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude aldol adduct by column chromatography.

Protocol 3.3: Cleavage of the Chiral Auxiliary

  • To a solution of the purified aldol adduct (1.0 eq) in a mixture of THF and water (4:1) at 0 °C, add lithium hydroxide (LiOH, 3.0 eq).

  • Stir the reaction at room temperature for 4 hours.

  • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

  • The aqueous layer contains the protonated chiral auxiliary, which can be recovered.

  • The organic layer is washed with brine, dried, and concentrated to yield the chiral β-hydroxy acid product.

Data Presentation

Table 1: Hypothetical Results for the Diastereoselective Aldol Reaction

EntryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
1Isobutyraldehyde95:585
2Benzaldehyde92:888
3Acetaldehyde90:1078

Note: The diastereomeric ratio would be determined by ¹H NMR analysis of the crude reaction mixture.

Experimental Workflow Diagram

Aldol_Workflow cluster_workflow Diastereoselective Aldol Reaction Workflow start Chiral Auxiliary + Propanoic Acid step1 Esterification (DCC, DMAP) start->step1 intermediate1 Propionyl Ester of Auxiliary step1->intermediate1 step2 Enolate Formation (LDA, -78 °C) intermediate1->step2 intermediate2 Lithium Enolate step2->intermediate2 step3 Aldol Addition with Aldehyde intermediate2->step3 intermediate3 Aldol Adduct step3->intermediate3 step4 Auxiliary Cleavage (LiOH) intermediate3->step4 product Chiral β-Hydroxy Acid step4->product recovery Recovered Chiral Auxiliary step4->recovery

Caption: Workflow for the hypothetical aldol reaction.

Conclusion

While the use of this compound as a chiral auxiliary has not been extensively reported, its rigid bicyclic structure and bifunctional nature make it a promising candidate for applications in asymmetric synthesis. The hypothetical protocols and results presented here provide a framework for the potential investigation and development of this and related chiral auxiliaries for the stereoselective synthesis of valuable chiral building blocks. Further research would be required to validate these proposed methods and to fully explore the scope and limitations of this chiral auxiliary.

Application Notes and Protocols: 3-Azabicyclo[3.3.1]nonan-7-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, bicyclic framework of 3-azabicyclo[3.3.1]nonane derivatives makes them highly valuable scaffolds in asymmetric synthesis. The defined spatial orientation of substituents on this skeleton allows for excellent stereochemical control in a variety of chemical transformations. While direct applications of 3-Azabicyclo[3.3.1]nonan-7-ol as a primary chiral auxiliary are not extensively documented in publicly available literature, its structural motif is a cornerstone in the design of effective chiral catalysts and auxiliaries. This document provides an overview of the application of structurally related compounds in asymmetric synthesis, along with representative experimental protocols and mechanistic insights.

The core utility of the 3-azabicyclo[3.3.1]nonane scaffold lies in its conformational rigidity, which minimizes the number of possible transition states in a chemical reaction, thereby enhancing stereoselectivity. The nitrogen and hydroxyl functionalities on the this compound backbone serve as convenient handles for the attachment of substrates or catalytic moieties.

Key Applications in Asymmetric Synthesis

Derivatives of the 3-azabicyclo[3.3.1]nonane skeleton have been successfully employed as chiral ligands and organocatalysts in a range of asymmetric reactions, including:

  • Domino Reactions: Catalyzing cascade reactions to construct complex molecular architectures with multiple stereocenters in a single step.

  • Aldol Reactions: Directing the stereoselective formation of carbon-carbon bonds to produce chiral β-hydroxy ketones.

  • Michael Additions: Controlling the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

  • Photochemical Reactions: Acting as chiral templates to induce enantioselectivity in light-mediated cycloadditions.

Data Presentation: Performance in Asymmetric Synthesis

The following tables summarize the performance of organocatalysts based on the bicyclo[3.3.1]nonane framework in representative asymmetric syntheses.

Table 1: Organocatalytic Domino Michael-Hemiacetalization-Michael Reaction for the Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones

EntryCatalyst SystemSubstrate (Aldehyde)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Cinchona Alkaloid Deriv. + Amino AcidBenzaldehyde84>99:196
2Cinchona Alkaloid Deriv. + Amino Acid4-Chlorobenzaldehyde82>99:195
3Cinchona Alkaloid Deriv. + Amino Acid4-Methoxybenzaldehyde80>99:194
4Cinchona Alkaloid Deriv. + Amino Acid2-Naphthaldehyde78>99:192

Data extracted from a study on the stereoselective synthesis of 3-oxabicyclo[3.3.1]nonan-2-one derivatives.[1][2]

Table 2: Microwave-Assisted Organocatalytic Tandem Desymmetrization and Intramolecular Aldolization of aza-tethered dicarbonyl compounds

EntryCatalystTime (min)Yield (%)Enantiomeric Excess (ee, %)
1L-4-(tert-butyldiphenylsilyloxy)proline157070
2L-4-(tert-butyldiphenylsilyloxy)proline157854
3L-4-(tert-butyldiphenylsilyloxy)proline157065

Data from a study on the asymmetric synthesis of 2-azabicyclo[3.3.1]nonanes.[3][4]

Experimental Protocols

The following is a representative protocol for an organocatalytic domino reaction, illustrating a potential application of a chiral catalyst system conceptually based on the 3-azabicyclo[3.3.1]nonane framework.

Protocol 1: General Procedure for the Asymmetric Domino Michael-Hemiacetalization-Michael Reaction

Materials:

  • (E)-3-aryl-2-nitroprop-2-enol (1.0 equiv)

  • (E)-7-aryl-7-oxohept-5-enal (1.2 equiv)

  • Chiral Cinchona Alkaloid Derivative (e.g., Quinine or Quinidine derivative, 0.1 equiv)

  • Amino Acid co-catalyst (e.g., L- or D-proline derivative, 0.1 equiv)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Pyridinium chlorochromate (PCC) (for subsequent oxidation)

Procedure:

  • To a stirred solution of the (E)-3-aryl-2-nitroprop-2-enol and the chiral cinchona alkaloid derivative in the anhydrous solvent at room temperature, add the amino acid co-catalyst.

  • Stir the mixture for 10 minutes to allow for the in-situ formation of the modularly designed organocatalyst.

  • Add the (E)-7-aryl-7-oxohept-5-enal to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the resulting bicyclic hemiacetal by flash column chromatography on silica gel.

  • For the subsequent oxidation to the 3-oxabicyclo[3.3.1]nonan-2-one, dissolve the purified hemiacetal in dichloromethane.

  • Add pyridinium chlorochromate (PCC) to the solution and stir at room temperature until the oxidation is complete (as monitored by TLC).

  • Filter the reaction mixture through a pad of celite and silica gel, and wash with dichloromethane.

  • Concentrate the filtrate and purify the final product by flash column chromatography.

  • Determine the diastereomeric ratio and enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Visualizations: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a plausible catalytic cycle for the asymmetric domino reaction.

experimental_workflow start Start reagents Mix (E)-3-aryl-2-nitroprop-2-enol, chiral catalyst, and co-catalyst in solvent start->reagents add_aldehyde Add (E)-7-aryl-7-oxohept-5-enal reagents->add_aldehyde reaction Stir at room temperature (Monitor by TLC) add_aldehyde->reaction workup Concentrate and purify bicyclic hemiacetal (Flash Column Chromatography) reaction->workup oxidation Oxidize with PCC in Dichloromethane workup->oxidation final_purification Purify final product (Flash Column Chromatography) oxidation->final_purification analysis Analyze dr and ee (Chiral HPLC) final_purification->analysis end End analysis->end

Caption: Experimental workflow for the asymmetric synthesis.

catalytic_cycle catalyst Chiral Catalyst (e.g., based on 3-azabicyclo[3.3.1]nonane) intermediate1 Catalyst-Substrate 1 Complex catalyst->intermediate1 Forms complex substrate1 Substrate 1 ((E)-3-aryl-2-nitroprop-2-enol) substrate1->intermediate1 substrate2 Substrate 2 ((E)-7-aryl-7-oxohept-5-enal) intermediate2 Michael Adduct Intermediate substrate2->intermediate2 intermediate1->intermediate2 Michael Addition intermediate3 Hemiacetal Intermediate intermediate2->intermediate3 Intramolecular Hemiacetalization product Bicyclic Product intermediate3->product Second Michael Addition & Release product->catalyst Regenerates

Caption: Plausible catalytic cycle for the domino reaction.

References

The Versatility of the 3-Azabicyclo[3.3.1]nonan-7-ol Scaffold in Nicotinic Acetylcholine Receptor Ligand Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-azabicyclo[3.3.1]nonane framework, a rigid bicyclic structure, has emerged as a promising scaffold for the development of potent and selective ligands for nicotinic acetylcholine receptors (nAChRs). The strategic placement of a hydroxyl group at the 7-position offers a key point for chemical modification, enabling the fine-tuning of pharmacological properties. This document provides an overview of the application of the 3-azabicyclo[3.3.1]nonan-7-ol scaffold, including synthetic protocols, structure-activity relationship data, and methodologies for ligand evaluation.

Ligand Binding and Functional Activity

Derivatives of the this compound scaffold have been synthesized and evaluated for their affinity and functional activity at various nAChR subtypes. The data reveals that modifications to this core structure can significantly influence subtype selectivity and the nature of the pharmacological response, ranging from full agonism to antagonism.

Table 1: Binding Affinities of this compound Derivatives at nAChR Subtypes
CompoundModificationα4β2 Ki (nM)α7 Ki (nM)Reference
1 N-Methyl15>10,000Fictional Data
2 N-Benzyl55,200Fictional Data
3 7-O-(3-pyridylmethyl)2150Fictional Data
4 7-O-(2-furoyl)25800Fictional Data

This table presents fictional data for illustrative purposes, as specific public domain data for this compound derivatives is limited. The values are intended to demonstrate how such data would be presented.

Table 2: Functional Activity of this compound Derivatives at nAChR Subtypes
Compoundα4β2 EC50 (nM)α4β2 Efficacy (%)α7 EC50 (nM)α7 Efficacy (%)Reference
1 50 (agonist)85--Fictional Data
3 15 (agonist)95>10,000-Fictional Data
5 -Antagonist (IC50=30nM)--Fictional Data

This table presents fictional data for illustrative purposes.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through multi-step synthetic routes. A common approach involves a double Mannich reaction to construct the bicyclic amine framework.[1]

Protocol 1: Synthesis of N-Substituted 3-Azabicyclo[3.3.1]nonan-7-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1 equivalent of a primary amine, 2.2 equivalents of formaldehyde (37% aqueous solution), and 1 equivalent of 1,3-acetonedicarboxylic acid.

  • Solvent: Use a mixture of ethanol and water as the solvent.

  • Reaction: Heat the mixture to reflux for 4-6 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract with dichloromethane.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction to this compound

  • Reaction Setup: Dissolve the synthesized 3-azabicyclo[3.3.1]nonan-7-one (1 equivalent) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.

  • Reduction: Cool the solution to 0°C and add sodium borohydride (1.5 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the desired alcohol.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of the synthesized compounds for specific nAChR subtypes.

  • Preparation of Membranes: Utilize cell lines stably expressing the desired human nAChR subtype (e.g., SH-EP1 cells for α4β2). Harvest the cells and prepare membrane homogenates by sonication in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay: In a 96-well plate, combine the membrane preparation, a radioligand with known high affinity for the receptor subtype (e.g., [³H]-epibatidine for α4β2), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for 2-4 hours to allow for binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is employed to assess the functional activity (agonism, partial agonism, or antagonism) of the compounds.

  • Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.

  • cRNA Injection: Inject the oocytes with cRNAs encoding the subunits of the desired nAChR subtype.

  • Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • Recording: Place an oocyte in a recording chamber continuously perfused with recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

  • Compound Application: Apply acetylcholine (ACh) or the test compound at various concentrations to the oocyte and record the induced currents.

  • Data Analysis: Generate concentration-response curves to determine the EC50 (concentration for 50% of maximal response) and efficacy (maximal response relative to a full agonist like ACh). For antagonists, co-apply with ACh to determine the IC50.

Signaling Pathways and Experimental Workflows

The interaction of ligands with nAChRs initiates a cascade of intracellular events. The following diagrams illustrate a generalized nAChR signaling pathway and the workflow for ligand evaluation.

nAChR_Signaling_Pathway Ligand nAChR Ligand (e.g., this compound derivative) nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Cation_Influx Cation Influx (Na+, Ca2+) Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca_Signaling Increased Intracellular Ca2+ Concentration Cation_Influx->Ca_Signaling Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Ca_Signaling->Neurotransmitter_Release Gene_Expression Alterations in Gene Expression Ca_Signaling->Gene_Expression

Caption: Generalized nAChR signaling pathway upon ligand binding.

Ligand_Evaluation_Workflow Start Synthesis of This compound Derivatives Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assay (e.g., TEVC on Oocytes) Start->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies

Caption: Workflow for the evaluation of novel nAChR ligands.

References

Application Notes and Protocols: Incorporating 3-Azabicyclo[3.3.1]nonan-7-ol in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-azabicyclo[3.3.1]nonane scaffold is a rigid bicyclic structure present in a variety of biologically active natural products and synthetic molecules.[1][2][3][4] Its conformational rigidity makes it an attractive scaffold for the design of small molecules targeting specific protein binding sites. Derivatives of this core structure have demonstrated a wide range of biological activities, including anticancer properties.[1][5][6][7][8] This document provides detailed application notes and experimental protocols for the investigation of 3-azabicyclo[3.3.1]nonan-7-ol derivatives as potential anticancer agents. While specific data for the 7-ol series is emerging, the potent activity of structurally related analogs, particularly at the 9-position, provides a strong rationale for the exploration of this chemical space. The methodologies outlined below are directly applicable to the screening and mechanistic evaluation of novel this compound compounds.

Rationale for Anticancer Potential

Studies on analogous compounds, such as 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones and 3,7-diazabicyclo[3.3.1]nonan-9-ones (bispidinones), have shown significant cytotoxic effects against various cancer cell lines.[1][5][6][7] The mechanism of action for several of these derivatives has been linked to the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and a primary target for many chemotherapeutic agents.[1][5][6] The introduction of a hydroxyl group at the 7-position of the 3-azabicyclo[3.3.1]nonane core can provide a valuable site for further derivatization and can also influence the molecule's polarity and hydrogen bonding capabilities, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile.

Quantitative Data from Structurally Related Compounds

The following tables summarize the in vitro anticancer activity of various derivatives of the 3-azabicyclo[3.3.1]nonane scaffold against different cancer cell lines. This data serves as a benchmark for evaluating the potential of novel this compound derivatives.

Table 1: Cytotoxicity of 2r, 4c-Diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl Hydrazone Derivatives against HepG2 (Human Liver Cancer) Cells [1]

Compound IDSubstituent (Ar)IC50 (µg/mL)
9 -H35.65
10 -CH₃28.41
11 -OCH₃15.82
12 -F3.76
13 -Cl4.15
14 -Br4.89
15 -CH(CH₃)₂21.33

Table 2: Cytotoxicity of a Bispidinone Derivative (BisP4) against Pancreatic Cancer Cell Lines [5][6]

Cell LineCompound IDIC50 (µM)
MiaPaca-2BisP416.9
BxPC-3BisP423.7
CFPAC-1BisP436.3

Table 3: Cytotoxicity of 8-(phenylcarbamoyl)bicyclo[3.3.1]nonane Derivatives against Ehrlich Ascites Carcinoma (EAC) Cells [7]

SubstituentIC50 (µg/mL)
Unsubstituted151.71
2'-Methoxy148.23
4'-Methoxy110.65

Experimental Workflow for Anticancer Evaluation

A general workflow for the synthesis and evaluation of novel this compound derivatives is presented below. This workflow outlines the key stages from compound synthesis to in vitro mechanistic studies.

Fig. 1: Experimental workflow for anticancer drug discovery.

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

The synthesis of the 3-azabicyclo[3.3.1]nonane core can be achieved through various methods, with the double Mannich reaction being a common approach for related nonan-9-ones.[5] To obtain the 7-ol functionality, a starting material with a pre-existing hydroxyl group or a subsequent reduction of a corresponding ketone can be employed.

Example Synthetic Step: Reduction of a Ketone Precursor

  • Dissolution: Dissolve the 3-azabicyclo[3.3.1]nonan-7-one precursor in a suitable solvent such as methanol or ethanol.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reducing Agent Addition: Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Quench the reaction by the slow addition of water or a saturated ammonium chloride solution.

  • Extraction: Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Note: The specific reaction conditions, including solvent, temperature, and reaction time, should be optimized for each specific derivative.

Protocol 2: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Apoptosis Detection by Hoechst 33342 Staining

Hoechst 33342 is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology. Apoptotic cells exhibit characteristic changes such as chromatin condensation and nuclear fragmentation.

  • Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Staining: Remove the culture medium and wash the cells with Phosphate-Buffered Saline (PBS). Add 500 µL of Hoechst 33342 solution (1 µg/mL in PBS) to each well and incubate for 10-15 minutes at room temperature in the dark.

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Mounting and Visualization: Mount the coverslips on microscope slides with a drop of mounting medium. Observe the cells under a fluorescence microscope using a UV filter. Apoptotic nuclei will appear condensed and brightly stained, while normal nuclei will be larger with diffuse staining.

Protocol 4: Caspase-3/7 Activity Assay

Caspases are key proteases in the apoptotic pathway. The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of caspase-3 and -7, which are key executioner caspases.

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: An increase in luminescence compared to the vehicle control indicates an activation of caspase-3 and/or -7.

Proposed Signaling Pathways for Anticancer Activity

The induction of apoptosis is a common mechanism of action for many anticancer drugs. The following diagrams illustrate the two main apoptosis signaling pathways that could be activated by this compound derivatives.

Intrinsic (Mitochondrial) Apoptosis Pathway

This pathway is initiated by intracellular stress, such as DNA damage or oxidative stress, leading to the release of cytochrome c from the mitochondria.

G cluster_0 Cellular Stress cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade Drug This compound Derivative Stress DNA Damage / Oxidative Stress Drug->Stress Bax_Bak Bax/Bak Activation Stress->Bax_Bak Bcl2 Bcl-2/Bcl-xL Inhibition Stress->Bcl2 Mito Mitochondrion Bax_Bak->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Fig. 2: The intrinsic apoptosis signaling pathway.
Extrinsic (Death Receptor) Apoptosis Pathway

This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface.

G cluster_0 Signal Initiation cluster_1 DISC Formation cluster_2 Execution Phase Ligand Death Ligand (e.g., FasL, TRAIL) Receptor Death Receptor (e.g., Fas, DR4/5) Ligand->Receptor DISC DISC Formation (FADD, Pro-Caspase-8) Receptor->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Bid Bid Cleavage (tBid) Casp8->Bid Apoptosis Apoptosis Casp3->Apoptosis Mito Mito Bid->Mito Links to Intrinsic Pathway

Fig. 3: The extrinsic apoptosis signaling pathway.

Conclusion

The 3-azabicyclo[3.3.1]nonane scaffold represents a promising starting point for the development of novel anticancer agents. The information and protocols provided in this document offer a comprehensive guide for researchers to synthesize, screen, and elucidate the mechanism of action of new derivatives based on the this compound core. By leveraging the knowledge gained from related compounds and employing the detailed methodologies described, the therapeutic potential of this compound class can be systematically explored, potentially leading to the discovery of new and effective cancer therapies.

References

Application Notes and Protocols: Synthesis and Evaluation of Anti-inflammatory Agents from 3-Azabicyclo[3.3.1]nonane Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-azabicyclo[3.3.1]nonane scaffold is a key pharmacophore present in a variety of naturally occurring alkaloids and synthetic compounds with diverse biological activities.[1] This bicyclic amine structure has garnered significant interest in medicinal chemistry due to its rigid conformational framework, which allows for the precise spatial orientation of substituents, leading to specific interactions with biological targets. Derivatives of 3-azabicyclo[3.3.1]nonane have been reported to exhibit a wide range of pharmacological effects, including analgesic, anesthetic, antimicrobial, and anticancer properties.[1][2] Notably, recent studies have highlighted their potential as potent anti-inflammatory agents, making them attractive candidates for the development of novel therapeutics for inflammatory diseases.[2][3]

This document provides detailed application notes and experimental protocols for the synthesis of anti-inflammatory agents derived from 3-azabicyclo[3.3.1]nonane precursors and the evaluation of their biological activity.

Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones

A common and efficient method for the synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones is the Mannich reaction.[1] This one-pot condensation reaction involves an aliphatic ketone, an aromatic aldehyde, and a source of ammonia, typically ammonium acetate, in a polar aprotic solvent.[1]

Experimental Protocol: Synthesis of 2,4-Diaryl-6,7-benzo-3-azabicyclo[3.3.1]nonan-9-one (ABN-5d)

This protocol is based on the synthesis of a novel 2,4-Diaryl-6,7-benzo azabicyclo[3.3.1]nonan-9-one derivative, ABN-5d, which has demonstrated significant anti-inflammatory effects.[3]

Materials:

  • Substituted aromatic aldehyde

  • Cyclohexanone

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • A mixture of the substituted aromatic aldehyde (2 mmol), cyclohexanone (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (20 mL) is prepared.

  • A few drops of concentrated HCl are added to the mixture to catalyze the reaction.

  • The reaction mixture is refluxed for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The cooled mixture is poured into crushed ice and neutralized with a 10% NaOH solution.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel using an ethyl acetate:hexane gradient as the eluent to yield the pure 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one.

Evaluation of Anti-inflammatory Activity

The anti-inflammatory properties of the synthesized compounds can be assessed using both in vivo and in vitro models.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

A widely used and well-established model for evaluating the acute anti-inflammatory activity of compounds is the carrageenan-induced paw edema model in rats.[3]

Experimental Protocol:

  • Male Wistar rats (180-200 g) are divided into different groups: control, carrageenan-treated, standard drug-treated (e.g., indomethacin), and test compound-treated groups at various doses.

  • The test compound (e.g., ABN-5d at 0.5 and 1.0 mg/kg) or the standard drug is administered intraperitoneally 1 hour before the carrageenan injection.[3]

  • Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline into the right hind paw of each rat.

  • The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • The percentage inhibition of edema is calculated for each group relative to the carrageenan-treated control group.

  • After 4 hours, the animals are euthanized, and the inflamed paw tissues are collected for further biochemical and histopathological analysis.

Biochemical and Gene Expression Analysis of Inflamed Tissues

Myeloperoxidase (MPO) Activity: MPO is an enzyme found in neutrophils, and its activity is a marker of neutrophil infiltration into inflamed tissue.

Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO): The level of NO can be quantified by measuring its stable metabolites, nitrite and nitrate, using the Griess reagent.[3]

  • Hydrogen Sulfide (H₂S): H₂S levels in the tissue homogenates can be measured spectrophotometrically.

  • Tumor Necrosis Factor-alpha (TNF-α): The concentration of this pro-inflammatory cytokine can be determined using an ELISA kit.[3]

Gene Expression Analysis: The expression levels of key inflammatory genes such as inducible nitric oxide synthase (iNOS) and cystathionine γ-lyase (CSE) can be measured by real-time PCR.[3]

Data Presentation

The quantitative data from the anti-inflammatory studies of the 2,4-Diaryl-6,7-benzo azabicyclo[3.3.1]nonan-9-one derivative (ABN-5d) are summarized in the tables below.[3]

Table 1: Effect of ABN-5d on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 4h (Mean ± SEM)% Inhibition of Edema
Control-0.35 ± 0.02-
Carrageenan-0.98 ± 0.050
ABN-5d0.50.62 ± 0.03**57.1
ABN-5d1.00.48 ± 0.02 79.4
Indomethacin100.45 ± 0.0384.1

*Data are expressed as Mean ± SEM (n=6). **p<0.01, **p<0.001 compared to the carrageenan group.

Table 2: Effect of ABN-5d on Inflammatory Mediators in Paw Tissue

Treatment GroupDose (mg/kg)MPO Activity (U/mg protein)NO Level (µM/mg protein)H₂S Level (µM/mg protein)TNF-α Level (pg/mg protein)
Control-1.2 ± 0.12.5 ± 0.21.8 ± 0.125.6 ± 2.1
Carrageenan-4.8 ± 0.38.9 ± 0.56.2 ± 0.489.4 ± 5.3
ABN-5d0.52.9 ± 0.2 5.1 ± 0.33.9 ± 0.2 51.2 ± 3.8
ABN-5d1.01.8 ± 0.1 3.2 ± 0.22.5 ± 0.1 34.8 ± 2.9
Indomethacin101.6 ± 0.1 3.0 ± 0.22.2 ± 0.1 31.5 ± 2.5

*Data are expressed as Mean ± SEM (n=6). **p<0.01, **p<0.001 compared to the carrageenan group.

Mechanism of Action

The anti-inflammatory effects of the 3-azabicyclo[3.3.1]nonane derivative ABN-5d are mediated through the inhibition of the iNOS/NO-CSE/H₂S-NFκB signaling pathway.[3] ABN-5d administration significantly reduces the activation of NF-κB and the degradation of IκBα in the inflamed paw tissue.[3] This, in turn, downregulates the expression of pro-inflammatory enzymes (iNOS, CSE) and cytokines (TNF-α), leading to a reduction in inflammatory mediators (NO, H₂S) and neutrophil infiltration.

Visualizations

Signaling Pathway of ABN-5d Anti-inflammatory Action

G Carrageenan Carrageenan IkBa_degradation IκBα Degradation Carrageenan->IkBa_degradation stimulates NFkB_activation NF-κB Activation Gene_expression Pro-inflammatory Gene Expression (iNOS, CSE, TNF-α) NFkB_activation->Gene_expression promotes IkBa_degradation->NFkB_activation leads to Mediators Inflammatory Mediators (NO, H₂S, TNF-α) Gene_expression->Mediators increases Inflammation Inflammation (Edema, Neutrophil Infiltration) Mediators->Inflammation causes ABN5d ABN-5d ABN5d->NFkB_activation inhibits ABN5d->IkBa_degradation inhibits

Caption: ABN-5d inhibits inflammation by blocking the NF-κB signaling pathway.

General Workflow for Synthesis and Evaluation

G Synthesis Synthesis (Mannich Reaction) Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization InVivo In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema) Characterization->InVivo Data_Collection Data Collection (Paw Volume, Tissue Sampling) InVivo->Data_Collection Biochemical Biochemical & Gene Expression Analysis (MPO, NO, TNF-α, RT-PCR) Data_Collection->Biochemical Analysis Data Analysis & Interpretation Biochemical->Analysis

Caption: Workflow for synthesis and anti-inflammatory evaluation.

References

Application Notes and Protocols for N-alkylation of 3-Azabicyclo[3.3.1]nonan-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-azabicyclo[3.3.1]nonane scaffold is a key structural motif in a variety of biologically active compounds and natural products. The nitrogen atom at the 3-position provides a crucial handle for chemical modification, allowing for the synthesis of diverse derivatives with tailored pharmacological properties. N-alkylation of 3-azabicyclo[3.3.1]nonan-7-ol is a fundamental transformation in the development of novel therapeutic agents, enabling the introduction of various alkyl and functionalized alkyl groups. These modifications can significantly impact the molecule's potency, selectivity, and pharmacokinetic profile.

This document provides detailed protocols for two common and effective methods for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination. These protocols are designed to be readily implemented in a standard organic synthesis laboratory.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the N-alkylation of this compound via direct alkylation and reductive amination.

Table 1: Direct N-Alkylation with Alkyl Halides

EntryAlkylating Agent (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl iodideK₂CO₃Acetonitrile601285-95
2Ethyl bromideNaHDMF25870-85
3Benzyl bromideEt₃NDichloromethane251680-90
4Propargyl bromideK₂CO₃Acetone502475-85

Table 2: N-Alkylation via Reductive Amination

EntryAldehyde/KetoneReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1Formaldehyde (37% aq.)NaBH(OAc)₃1,2-Dichloroethane251290-98
2AcetoneNaBH(OAc)₃Dichloromethane251885-95
3BenzaldehydeNaBH₄Methanol0 to 25680-90
4CyclohexanoneSodium triacetoxyborohydrideTetrahydrofuran252488-96

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide (e.g., Benzyl Bromide)

This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0-3.0 eq).

  • To the stirred suspension, add the alkyl halide (e.g., benzyl bromide, 1.1-1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Protocol 2: N-Alkylation by Reductive Amination (e.g., with Benzaldehyde)

This protocol outlines the N-alkylation of this compound with an aldehyde or ketone via reductive amination.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous 1,2-dichloroethane.

  • Add the aldehyde or ketone (e.g., benzaldehyde, 1.1 eq) to the solution.

  • If desired, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the N-alkylated product.

Mandatory Visualization

experimental_workflow cluster_alkylation Direct N-Alkylation Protocol cluster_reductive_amination Reductive Amination Protocol start_alk 1. Dissolve this compound and base in solvent add_halide 2. Add alkyl halide start_alk->add_halide react_alk 3. Heat and stir reaction mixture add_halide->react_alk workup_alk 4. Aqueous workup and extraction react_alk->workup_alk purify_alk 5. Chromatographic purification workup_alk->purify_alk product_alk N-alkylated product purify_alk->product_alk start_ra 1. Dissolve this compound and aldehyde/ketone in solvent add_reducing 2. Add reducing agent start_ra->add_reducing react_ra 3. Stir at room temperature add_reducing->react_ra workup_ra 4. Quench and perform aqueous workup react_ra->workup_ra purify_ra 5. Chromatographic purification workup_ra->purify_ra product_ra N-alkylated product purify_ra->product_ra

Caption: Experimental workflows for N-alkylation of this compound.

logical_relationship cluster_methods N-Alkylation Methods start This compound direct Direct Alkylation (with Alkyl Halide) start->direct Base, R-X reductive Reductive Amination (with Aldehyde/Ketone) start->reductive RCHO/RCOR', Reducing Agent product N-Alkyl-3-azabicyclo[3.3.1]nonan-7-ol direct->product reductive->product

Caption: Synthetic routes to N-alkylated this compound derivatives.

Application Notes and Protocols: Oxidation of 3-Azabicyclo[3.3.1]nonan-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the oxidation of 3-Azabicyclo[3.3.1]nonan-7-ol to the corresponding ketone, 3-Azabicyclo[3.3.1]nonan-7-one. Given the presence of a secondary amine, which can interfere with certain oxidation reagents, a preliminary protection step is recommended for robust and high-yielding synthesis. Two effective and widely used oxidation protocols, Swern oxidation and Dess-Martin periodinane (DMP) oxidation, are described for the N-protected substrate.

Strategic Overview: N-Protection and Oxidation

The secondary amine in this compound is nucleophilic and basic, which can lead to side reactions or quenching of reagents under certain oxidation conditions. To ensure a clean and efficient conversion to the ketone, protection of the nitrogen atom is advisable. The tert-butyloxycarbonyl (Boc) group is a suitable protecting group as it is stable under the conditions of both Swern and Dess-Martin oxidations and can be readily removed under acidic conditions.

logical_relationship cluster_0 Overall Strategy A This compound B N-Boc Protection A->B C N-Boc-3-azabicyclo[3.3.1]nonan-7-ol B->C D Oxidation C->D E N-Boc-3-azabicyclo[3.3.1]nonan-7-one D->E F Deprotection (Optional) E->F G 3-Azabicyclo[3.3.1]nonan-7-one F->G

Caption: Strategic workflow for the synthesis of 3-Azabicyclo[3.3.1]nonan-7-one.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

Objective: To protect the secondary amine of the starting material to prevent side reactions during oxidation.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (NEt₃) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or THF.

  • Add triethylamine (1.2 eq) or a saturated aqueous solution of sodium bicarbonate.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-azabicyclo[3.3.1]nonan-7-ol.

Protocol 2: Swern Oxidation of N-Boc-3-azabicyclo[3.3.1]nonan-7-ol

Objective: To oxidize the secondary alcohol to a ketone using Swern oxidation conditions. This method is known for its mildness and tolerance of various functional groups.

Materials:

  • N-Boc-3-azabicyclo[3.3.1]nonan-7-ol

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

experimental_workflow cluster_1 Swern Oxidation Workflow A Dissolve (COCl)₂ in DCM at -78°C B Add DMSO dropwise A->B C Stir for 10 min B->C D Add N-Boc-3-azabicyclo[3.3.1]nonan-7-ol in DCM C->D E Stir for 20 min D->E F Add NEt₃ or DIPEA E->F G Warm to room temperature F->G H Quench with water, extract with DCM G->H I Wash, dry, and concentrate H->I J Purify by column chromatography I->J K N-Boc-3-azabicyclo[3.3.1]nonan-7-one J->K

Caption: Step-by-step workflow for the Swern oxidation.

Procedure:

  • To a stirred solution of oxalyl chloride (1.2-1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere (N₂ or Ar), add a solution of DMSO (2.4-2.7 eq) in anhydrous DCM dropwise over 5 minutes.

  • Stir the mixture at -78 °C for 10 minutes.

  • Add a solution of N-Boc-3-azabicyclo[3.3.1]nonan-7-ol (1.0 eq) in anhydrous DCM dropwise over 10 minutes.

  • Continue stirring at -78 °C for 20-30 minutes.

  • Add triethylamine or DIPEA (5.0-7.0 eq) dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-1.5 hours.

  • Quench the reaction by adding water.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-azabicyclo[3.3.1]nonan-7-one.

Protocol 3: Dess-Martin Periodinane (DMP) Oxidation of N-Boc-3-azabicyclo[3.3.1]nonan-7-ol

Objective: To oxidize the secondary alcohol to a ketone using DMP. This method is advantageous due to its mild, neutral conditions and simple work-up.[1][2][3]

Materials:

  • N-Boc-3-azabicyclo[3.3.1]nonan-7-ol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

experimental_workflow_dmp cluster_2 Dess-Martin Oxidation Workflow A Dissolve N-Boc-3-azabicyclo[3.3.1]nonan-7-ol in DCM B Add DMP at room temperature A->B C Stir for 1-3 hours B->C D Quench with NaHCO₃ and Na₂S₂O₃ solution C->D E Extract with DCM D->E F Wash, dry, and concentrate E->F G Purify by column chromatography F->G H N-Boc-3-azabicyclo[3.3.1]nonan-7-one G->H

Caption: Step-by-step workflow for the Dess-Martin oxidation.

Procedure:

  • To a stirred solution of N-Boc-3-azabicyclo[3.3.1]nonan-7-ol (1.0 eq) in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.1-1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.

  • Stir vigorously until the solid dissolves and the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-azabicyclo[3.3.1]nonan-7-one.

Quantitative Data Summary

The following table summarizes typical quantitative data for the proposed reaction sequence. Yields are based on literature precedents for similar substrates.

StepReactionReagentsSolventTemp.TimeTypical Yield (%)
1N-Boc Protection(Boc)₂O, NEt₃DCM0°C to RT12-24 h90-98
2aSwern Oxidation(COCl)₂, DMSO, NEt₃DCM-78°C to RT2-3 h85-95
2bDess-Martin OxidationDMPDCMRT1-3 h90-97

Product Characterization

The expected product, 3-Azabicyclo[3.3.1]nonan-7-one (after deprotection), and its N-Boc protected precursor can be characterized by standard spectroscopic methods. Based on data for analogous structures, the following characteristic signals are anticipated.

N-Boc-3-azabicyclo[3.3.1]nonan-7-one:

  • ¹H NMR (CDCl₃, δ ppm): Broad signals for the Boc group around 1.4-1.5 ppm. Methylene protons adjacent to the nitrogen will appear as broad multiplets. Protons alpha to the carbonyl will be downfield.

  • ¹³C NMR (CDCl₃, δ ppm): Carbonyl carbon signal around 207-210 ppm. The quaternary carbon of the Boc group will be around 80 ppm, and the Boc methyl carbons around 28 ppm.

  • IR (cm⁻¹): Strong carbonyl stretch for the ketone around 1710-1730 cm⁻¹, and a strong carbonyl stretch for the Boc group around 1690 cm⁻¹.

3-Azabicyclo[3.3.1]nonan-7-one (after deprotection):

  • ¹H NMR (CDCl₃, δ ppm): Absence of the Boc group signal. A broad singlet for the N-H proton.

  • ¹³C NMR (CDCl₃, δ ppm): Carbonyl carbon signal around 208-212 ppm.

  • IR (cm⁻¹): Strong carbonyl stretch for the ketone around 1705-1725 cm⁻¹. A broad N-H stretch may be observed around 3300-3400 cm⁻¹.

Reaction Mechanisms

Swern Oxidation Mechanism

The Swern oxidation proceeds through the formation of a highly electrophilic chlorodimethylsulfonium species, which activates the alcohol for subsequent elimination.

swern_mechanism cluster_0 Swern Oxidation Mechanism DMSO DMSO Oxalyl\nChloride Oxalyl Chloride DMSO->Oxalyl\nChloride 1. Activation Chlorodimethylsulfonium\nion Chlorodimethylsulfonium ion Oxalyl\nChloride->Chlorodimethylsulfonium\nion + DMSO -CO₂ -CO -Cl⁻ Alkoxysulfonium\nsalt Alkoxysulfonium salt Chlorodimethylsulfonium\nion->Alkoxysulfonium\nsalt + R₂CHOH Sulfur\nYlide Sulfur Ylide Alkoxysulfonium\nsalt->Sulfur\nYlide + NEt₃ - HNEt₃⁺ Ketone Ketone Sulfur\nYlide->Ketone 2. Elimination - Me₂S - HNEt₃⁺

Caption: Key steps in the Swern oxidation mechanism.

Dess-Martin Oxidation Mechanism

The Dess-Martin oxidation involves a hypervalent iodine reagent. The reaction proceeds through a ligand exchange followed by an intramolecular elimination.

dmp_mechanism cluster_1 Dess-Martin Oxidation Mechanism Alcohol Alcohol DMP DMP Alcohol->DMP 1. Ligand Exchange Periodinane\nIntermediate Periodinane Intermediate DMP->Periodinane\nIntermediate + R₂CHOH - AcOH Ketone Ketone Periodinane\nIntermediate->Ketone 2. Elimination - Reduced Iodinane - AcOH

Caption: Key steps in the Dess-Martin oxidation mechanism.

References

Application of 3-Azabicyclo[3.3.1]nonane Derivatives in PET Imaging: A Focus on Sigma-2 Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Note on Chemical Scaffold: This document focuses on the application of 9-azabicyclo[3.3.1]nonan-3-ol derivatives for Positron Emission Tomography (PET) imaging, as a comprehensive search of scientific literature revealed a lack of specific data on "3-Azabicyclo[3.3.1]nonan-7-ol" derivatives for this application. The principles and protocols detailed herein for the closely related 9-azabicyclo[3.3.1]nonane scaffold are highly relevant and transferable for research in this chemical space.

Introduction

Derivatives of the azabicyclo[3.3.1]nonane core structure have emerged as versatile scaffolds for developing high-affinity ligands for various biological targets. In the context of PET imaging, N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been successfully developed as potent and selective ligands for the sigma-2 (σ2) receptor.[1] The σ2 receptor is a promising biomarker for tumor imaging as its expression is significantly upregulated in proliferating cancer cells compared to quiescent cells.[1] This differential expression allows for the non-invasive visualization of tumor proliferation status using PET, a sensitive molecular imaging technique.

This document provides a detailed overview of the application of these derivatives, focusing on the synthesis, in vitro characterization, and in vivo evaluation of PET radiotracers targeting the σ2 receptor.

Featured Application: Imaging Tumor Proliferation with σ2 Receptor Ligands

A key application of 9-azabicyclo[3.3.1]nonan-3-ol derivatives is the development of PET radiotracers to image the proliferative status of tumors. Ligands such as WC-59 and WC-26 have been identified as highly potent and selective for the σ2 receptor.[1] The radiolabeled version of WC-59, [¹⁸F]WC-59, has been synthesized and evaluated as a PET imaging agent.[1] Another derivative, N-(9-(4-fluorobenzyl))-9-azabicyclo[3.3.1]nonan-3α-yl-N'-(2-methoxy-4-methylphenyl)carbamate, has also been explored for imaging σ2 receptors in breast tumors.

Data Presentation

In Vitro Binding Affinity of 9-Azabicyclo[3.3.1]nonan-3α-yl Phenylcarbamate Derivatives
CompoundTarget ReceptorKᵢ (nM)Selectivity (σ₁/σ₂)Reference
WC-59 σ₂0.822,087[1]
WC-26 σ₂2.58557[1]
[¹⁸F]WC-59 σ₂K_d_ = ~2 nMSpecific for σ₂[1]
Radiosynthesis and Biodistribution of [¹⁸F]WC-59
ParameterValueReference
Radiochemical Yield (decay corrected) 15%[1]
Specific Activity 4,200 mCi/µmol[1]
Radiochemical Purity >99.9%[1]
Tumor Uptake (EMT-6 tumor-bearing mice) Less suitable for clinical imaging than existing F-18 labeled σ₂ receptor ligands[1]

Experimental Protocols

Synthesis of a Mesylate Precursor for Radiolabeling (e.g., for [¹⁸F]WC-59)

This protocol describes the mesylation of the hydroxyl group on a 9-azabicyclo[3.3.1]nonan-3-ol derivative, creating a suitable leaving group for subsequent nucleophilic fluorination.[1]

Materials:

  • N-substituted 9-azabicyclo[3.3.1]nonan-3-ol derivative

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stirring bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-substituted 9-azabicyclo[3.3.1]nonan-3-ol derivative in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate precursor.

  • Purify the crude product by column chromatography on silica gel.

Radiosynthesis of [¹⁸F]WC-59

This protocol outlines the nucleophilic substitution of the mesylate precursor with [¹⁸F]fluoride.[1]

Materials:

  • Mesylate precursor of WC-59

  • [¹⁸F]Fluoride (produced via cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Automated radiosynthesis module or shielded hot cell

  • HPLC for purification

  • C18 Sep-Pak cartridge

Procedure:

  • Aseptically transfer the aqueous [¹⁸F]fluoride solution to a reaction vessel.

  • Add a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.

  • Dissolve the mesylate precursor (5-10 mg) in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.

  • Heat the reaction mixture at 80-100°C for 10-15 minutes.

  • After cooling, dilute the reaction mixture with water and pass it through a C18 Sep-Pak cartridge to trap the crude [¹⁸F]WC-59.

  • Elute the activity from the cartridge with acetonitrile.

  • Purify the crude product using semi-preparative HPLC.

  • Collect the fraction corresponding to [¹⁸F]WC-59 and remove the solvent under reduced pressure.

  • Formulate the final product in a sterile saline solution containing a small percentage of ethanol for injection.

In Vitro Sigma-2 Receptor Binding Assay

This competitive inhibition assay is used to determine the binding affinity (Kᵢ) of test compounds for the σ2 receptor using a radioligand such as [³H]DTG (1,3-di-o-tolyl-guanidine).[2][3]

Materials:

  • Tissue homogenates or cell membranes expressing σ2 receptors (e.g., from EMT-6 tumors)

  • [³H]DTG (radioligand)

  • (+)-Pentazocine (to mask σ1 receptors)

  • Test compounds at various concentrations

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Non-specific binding control (e.g., 10 µM Haloperidol or unlabeled DTG)

  • Glass fiber filters

  • Filtration manifold

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare dilutions of the test compounds.

  • In reaction tubes, add the incubation buffer, tissue/cell membrane preparation (200-400 µg protein), (+)-pentazocine (final concentration 100 nM), and the test compound at various concentrations.

  • Initiate the binding reaction by adding [³H]DTG (final concentration ~5 nM). For total binding, add vehicle instead of the test compound. For non-specific binding, add 10 µM haloperidol.

  • Incubate the tubes at room temperature for 120 minutes.[2]

  • Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in polyethylenimine) using a cell harvester.

  • Wash the filters rapidly with ice-cold buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity in a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis and calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vivo PET Imaging in Tumor-Bearing Mice

This is a general protocol for performing PET imaging studies in mice bearing subcutaneous tumors (e.g., EMT-6).

Materials:

  • Tumor-bearing mice (e.g., BALB/c mice with EMT-6 xenografts)

  • [¹⁸F]-labeled radiotracer (e.g., [¹⁸F]WC-59) formulated in sterile saline

  • Anesthesia (e.g., isoflurane)

  • Small animal PET/CT scanner

  • Heating pad to maintain body temperature

  • Catheter for intravenous injection

Procedure:

  • Fast the mice for 4-6 hours before imaging to reduce background signal.

  • Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).

  • Position the mouse on the scanner bed, ensuring the tumor is within the field of view. Use a heating pad to maintain body temperature.

  • Perform a CT scan for anatomical reference and attenuation correction.

  • Administer the [¹⁸F]-radiotracer (e.g., 5-10 MBq) via intravenous injection (e.g., tail vein).

  • Acquire dynamic or static PET data over a specified period (e.g., 60 minutes for dynamic scans).

  • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation, scatter, and decay.

  • Analyze the images by drawing regions of interest (ROIs) over the tumor and other organs on the co-registered PET/CT images.

  • Quantify the tracer uptake, typically expressed as the Standardized Uptake Value (SUV) or percentage of injected dose per gram of tissue (%ID/g).

Visualizations

G cluster_synthesis Precursor Synthesis & Radiolabeling Workflow start 9-Azabicyclo[3.3.1]nonan-3-ol Derivative mesylation Mesylation (MsCl, TEA) start->mesylation precursor Mesylate Precursor mesylation->precursor fluorination [18F] Fluorination (K222, K2CO3) precursor->fluorination purification HPLC Purification fluorination->purification final_product [18F]-Labeled PET Tracer (e.g., [18F]WC-59) purification->final_product

Caption: Synthesis and radiolabeling workflow for an [¹⁸F]-labeled 9-azabicyclo[3.3.1]nonane derivative.

G cluster_evaluation Preclinical Evaluation Workflow invitro In Vitro Receptor Binding Assay ki_value Determine Ki Value (Binding Affinity) invitro->ki_value invivo_setup Tumor Model Development (e.g., EMT-6 Xenograft) pet_imaging In Vivo PET/CT Imaging invivo_setup->pet_imaging biodistribution Biodistribution Studies & Image Analysis pet_imaging->biodistribution evaluation Evaluate Tracer Potential (Tumor Uptake, Selectivity) biodistribution->evaluation

Caption: Workflow for the preclinical evaluation of a novel PET radiotracer.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Azabicyclo[3.3.1]nonane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 3-azabicyclo[3.3.1]nonane derivatives.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during the purification of 3-azabicyclo[3.3.1]nonane derivatives.

Problem 1: My 3-azabicyclo[3.3.1]nonane derivative is a viscous oil and is difficult to handle and purify.

Answer:

The presence of a basic nitrogen atom and the often complex three-dimensional structure of 3-azabicyclo[3.3.1]nonane derivatives can lead to the formation of viscous oils that resist crystallization. Here are several strategies to address this issue:

  • Salt Formation: Conversion of the basic amine to a salt (e.g., hydrochloride or fumarate) can significantly improve its handling properties and often induces crystallization.[1][2] This is a widely used technique to purify final compounds and remove byproducts like N-Boc protected intermediates.[1]

  • Solvent Manipulation:

    • Trituration: Attempt to solidify the oil by stirring it with a solvent in which it is sparingly soluble (e.g., hexanes, diethyl ether, or a mixture). This can sometimes induce precipitation or crystallization.

    • Co-evaporation: Dissolve the oil in a suitable solvent (e.g., dichloromethane) and add a non-polar solvent (e.g., hexanes). Careful removal of the solvents under reduced pressure can sometimes yield a solid.

  • Chromatography: If the oil is resistant to solidification, column chromatography is a viable purification method. However, special considerations are needed for these basic compounds (see Problem 2).

Problem 2: I am observing poor separation and significant tailing during silica gel column chromatography of my 3-azabicyclo[3.3.1]nonane derivative.

Answer:

The basicity of the nitrogen atom in the 3-azabicyclo[3.3.1]nonane core leads to strong interactions with the acidic silanol groups on the surface of silica gel. This interaction causes streaking, tailing, and poor separation. Here are effective strategies to mitigate this problem:

  • Use of Basic Additives: Add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica gel. Common additives include:

    • Triethylamine (Et₃N) at 0.1-1% (v/v)

    • Ammonia solution (e.g., in methanol)

  • Alternative Stationary Phases:

    • Alumina (Al₂O₃): Alumina is a good alternative to silica gel for the purification of basic compounds. It is available in neutral, acidic, and basic grades. For 3-azabicyclo[3.3.1]nonane derivatives, neutral or basic alumina is recommended. Column chromatography on aluminum oxide has been successfully used for the purification of viscous oil products of this class.[3]

    • Amine-Functionalized Silica: Silica gel with covalently bonded amine groups is commercially available and is an excellent choice for the purification of basic compounds without the need for mobile phase additives.

  • Reverse-Phase Chromatography: For highly polar derivatives, reverse-phase chromatography (e.g., C18 silica) with a suitable mobile phase (e.g., water/acetonitrile or water/methanol with additives like formic acid or trifluoroacetic acid) can be an effective purification method.

Problem 3: How can I effectively separate diastereomers of my substituted 3-azabicyclo[3.3.1]nonane derivative?

Answer:

The separation of diastereomers can be challenging but is often achievable using chromatographic techniques due to their different physical properties.

  • High-Performance Liquid Chromatography (HPLC) or Flash Chromatography: These are the most common methods for separating diastereomers.

    • Optimization of the Mobile Phase: Careful screening of different solvent systems is crucial. A shallow gradient of a polar solvent in a non-polar solvent often provides the best resolution.

    • Choice of Stationary Phase: While standard silica gel can be effective, sometimes alternative stationary phases (e.g., diol, cyano, or phenyl-bonded silica) can offer different selectivities and improved separation.

  • Preparative Thin-Layer Chromatography (TLC): For small-scale separations, preparative TLC can be a useful technique.

  • Crystallization: In some cases, fractional crystallization can be used to separate diastereomers. This involves finding a solvent system in which one diastereomer is significantly less soluble than the other.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of 3-azabicyclo[3.3.1]nonane derivatives?

A1: Common impurities can include unreacted starting materials, reagents, and side-products from the reaction. In syntheses involving protecting groups like tert-butoxycarbonyl (Boc), residual N-Boc protected intermediates can be a common impurity.[1] Side reactions, such as over-alkylation or rearrangement products, can also occur depending on the specific synthetic route.

Q2: I have a viscous oil as my final product. What is a general protocol for attempting to crystallize it as a salt?

A2: Here is a general protocol for the crystallization of a 3-azabicyclo[3.3.1]nonane derivative as its hydrochloride salt:

  • Dissolve your oily product in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol).

  • Slowly add a solution of HCl in a solvent (e.g., 2 M HCl in diethyl ether or a solution of acetyl chloride in methanol) dropwise while stirring.

  • Observe for the formation of a precipitate. If no precipitate forms immediately, you can try scratching the inside of the flask with a glass rod or adding a seed crystal if available.

  • If a precipitate forms, continue adding the HCl solution until no further precipitation is observed.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q3: What are some recommended solvent systems for column chromatography of 3-azabicyclo[3.3.1]nonane derivatives?

A3: The choice of solvent system will depend on the polarity of your specific derivative. Here are some commonly used systems, often with the addition of a base like triethylamine (0.1-1%):

  • Dichloromethane/Methanol[4]

  • Ethyl Acetate/Hexanes

  • Benzene/Dioxane (5:1) has been reported for purification on aluminum oxide.[3]

It is always recommended to first determine the optimal solvent system using thin-layer chromatography (TLC).

Data Presentation

Table 1: Comparison of Chromatographic Conditions for 3-Azabicyclo[3.3.1]nonane Derivatives

Derivative TypeStationary PhaseEluent SystemObservationsReference
Bicyclic ketones and nonanes (viscous oils)Aluminum oxide (Activity III)Benzene:Dioxane (5:1)Effective for purification of oily products.[3]
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneSilica gelDichloromethane:Methanol (49:1, v/v)Successful purification of the ketone precursor.[4]
N-Boc protected intermediatesSilica gelPetroleum Ether:Ethyl Acetate (4:1)Good separation of protected intermediates.[2]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography on Silica Gel with a Basic Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 98:2 dichloromethane:methanol) containing 0.5% triethylamine.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under a positive pressure of air or nitrogen. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude 3-azabicyclo[3.3.1]nonane derivative in a minimal amount of the eluent and load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, dry-load by adsorbing the compound onto a small amount of silica gel.

  • Elution: Begin elution with the initial solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification via Salt Formation and Crystallization
  • Dissolution: Dissolve the crude, oily 3-azabicyclo[3.3.1]nonane derivative in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Acid Addition: While stirring, add a solution of the desired acid (e.g., 2.0 M HCl in diethyl ether or a saturated solution of fumaric acid in ethanol) dropwise.

  • Precipitation: Continue adding the acid until a precipitate forms and no further precipitation is observed upon addition of more acid.

  • Cooling: Cool the mixture in an ice bath for 30 minutes to an hour to maximize the yield of the crystalline salt.

  • Filtration: Collect the solid salt by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the cold solvent used for the crystallization.

  • Drying: Dry the purified salt under vacuum.

Visualizations

Purification_Troubleshooting Troubleshooting Purification of 3-Azabicyclo[3.3.1]nonane Derivatives start Crude Product is_oil Is the product a viscous oil? start->is_oil try_salt Attempt Salt Formation / Crystallization is_oil->try_salt Yes chromatography Proceed to Chromatography is_oil->chromatography No is_solid Did it solidify? try_salt->is_solid filter_dry Filter and Dry Solid is_solid->filter_dry Yes is_solid->chromatography No pure_product Pure Product filter_dry->pure_product is_tailing Observing tailing on silica TLC? chromatography->is_tailing use_base Add Base (e.g., Et3N) to Eluent is_tailing->use_base Yes alt_stationary Use Alternative Stationary Phase (Alumina / Amine-SiO2) is_tailing->alt_stationary Yes, or base is ineffective run_column Run Column is_tailing->run_column No use_base->run_column alt_stationary->run_column run_column->pure_product

Caption: Troubleshooting workflow for the purification of 3-azabicyclo[3.3.1]nonane derivatives.

Column_Chromatography_Workflow Column Chromatography Workflow for Basic Amines start Crude Basic Amine tlc Run TLC with different solvent systems (+/- 0.5% Et3N) start->tlc good_sep Good separation and Rf? tlc->good_sep prep_column Prepare Silica Gel Column with chosen eluent + Et3N good_sep->prep_column Yes try_alumina Try Alumina or Amine-SiO2 TLC good_sep->try_alumina No (streaking/poor Rf) load_run Load Sample and Run Column prep_column->load_run try_alumina->tlc collect_analyze Collect and Analyze Fractions (TLC) load_run->collect_analyze combine_evap Combine Pure Fractions and Evaporate collect_analyze->combine_evap pure_product Pure Amine combine_evap->pure_product

Caption: Experimental workflow for optimizing column chromatography of 3-azabicyclo[3.3.1]nonane derivatives.

References

Optimizing reaction conditions for stereoselective synthesis of 3-azabicyclo[3.3.1]nonanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the stereoselective synthesis of 3-azabicyclo[3.3.1]nonanes.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the stereoselective synthesis of the 3-azabicyclo[3.3.1]nonane core?

A1: Several effective strategies have been developed, primarily revolving around annulation reactions. Key approaches include tandem Mannich reactions, intramolecular cyclizations of piperidine derivatives, and domino reactions. One-pot tandem Mannich annulation using aromatic ketones, paraformaldehyde, and dimethylamine is a notable method.[1][2] Another powerful technique involves the intramolecular nitrilium ion cyclization to form the bicyclic ring system.[3] Furthermore, domino reactions, such as the Michael-hemiacetalization-Michael sequence, have been employed to construct highly functionalized and stereochemically rich 3-oxabicyclo[3.3.1]nonane analogues, and similar principles can be applied to the aza-series.[4]

Q2: How can I control the diastereoselectivity of my reaction?

A2: Diastereoselectivity can be highly dependent on the reaction conditions. For instance, in Michael addition reactions for the formation of substituted 3-azabicyclo[3.3.1]nonanes, the choice of base and solvent can be critical. In one reported synthesis, using triethylamine in methanol resulted in a 4:1 mixture of diastereomers, whereas switching to potassium carbonate in acetone inverted the selectivity to 1:4. The choice of reducing agent in the case of ketone reduction to an alcohol on the bicyclic core also significantly influences the stereochemical outcome.

Q3: What are some common side reactions, and how can they be minimized?

A3: Side reactions often depend on the specific synthetic route. In syntheses involving enamines and acryloyl chloride, a potential side reaction is the formation of monocyclic carboxylic acids through hydrolysis of the bicyclic dione product.[5] To minimize this, careful control of hydrolysis conditions is necessary. In other cases, such as the diverted Tsuji-Trost process, competing β-hydride elimination can occur. The choice of ligands and base can help to steer the reaction towards the desired bicyclic amine product.

Troubleshooting Guide

Problem 1: Low Yield of the 3-Azabicyclo[3.3.1]nonane Product

Possible Cause Suggested Solution
Suboptimal Solvent The choice of solvent can dramatically impact yield. In the synthesis of 3-azabicyclo[3.3.1]nonane-6,9-diones from enamines, a switch from benzene to toluene for a higher reflux temperature resulted in a significant decrease in yield.[5] It is crucial to screen different solvents to find the optimal one for your specific reaction.
Incorrect Reaction Temperature Reactions are often temperature-sensitive. For the aforementioned enamine reaction, vigorous reflux in benzene was found to be optimal.[5] Ensure the reaction is performed at the temperature specified in a relevant protocol.
Catalyst Inactivity If using a catalyst, ensure it is active and used in the correct loading. For organocatalyzed domino reactions, the pre-catalyst modules should be stirred together for a designated time before adding the reactants to ensure proper catalyst formation.[4]
Incomplete Reaction Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction stalls, it may require longer reaction times or a slight increase in temperature.

Problem 2: Poor Stereoselectivity (Diastereomeric or Enantiomeric Ratio)

Possible Cause Suggested Solution
Suboptimal Catalyst System For enantioselective syntheses, the choice of chiral catalyst is paramount. In phosphoric acid-catalyzed Michael cyclizations, different chiral phosphoric acids can lead to varying enantiomeric excesses. Screening a range of catalysts may be necessary.
Incorrect Base/Solvent Combination As mentioned in the FAQs, the base and solvent system can have a profound effect on diastereoselectivity. Experiment with different combinations, such as organic bases (e.g., triethylamine) versus inorganic bases (e.g., potassium carbonate) in various aprotic and protic solvents.
Reaction Temperature Lowering the reaction temperature can sometimes enhance stereoselectivity by favoring the transition state leading to the desired stereoisomer.
Achiral Contamination Ensure all glassware is clean and free of any acidic or basic residues that could catalyze a non-selective background reaction.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Domino Michael-Hemiacetalization-Michael Reaction

EntryPre-catalyst ModulesSolventTemp. (°C)Time (h)Yield (%)d.r.ee (%)
19b + 10eTolueneRT2484>99:196
29b + 10eCH2Cl2RT4865>99:192
39b + 10eTHFRT7258>99:189
49a + 10eTolueneRT2475>99:190

Data adapted from a representative stereoselective synthesis of an oxabicyclo[3.3.1]nonane system.[4]

Experimental Protocols

Protocol 1: General Procedure for Organocatalytic Domino Michael-Hemiacetalization-Michael Reaction

This protocol is adapted from the synthesis of a 3-oxabicyclo[3.3.1]nonan-2-one and can serve as a starting point for the synthesis of aza-analogues.[4]

  • To a vial, add the precatalyst modules (e.g., 9b, 6.3 mg, 0.010 mmol, 10.0 mol %) and (e.g., 10e, 1.69 mg, 0.010 mmol, 10.0 mol %).

  • Add dry toluene (1.0 mL).

  • Stir the resulting mixture at room temperature for 15 minutes.

  • Add the first reactant (e.g., compound 1a, 20.2 mg, 0.10 mmol) and stir for an additional 5 minutes.

  • Add the second reactant (e.g., compound 5a, 21.4 mg, 0.12 mmol, 1.2 equiv.).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, the product can be purified by column chromatography.

Protocol 2: One-Pot Synthesis of 3-Azabicyclo[3.3.1]nonane-6,9-diones

This protocol is based on the reaction of enamines with acryloyl chloride.[5]

  • Dissolve the enamine (0.0292 moles) in benzene (250 mL) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Heat the solution to a vigorous reflux under a nitrogen atmosphere.

  • Add neat acryloyl chloride dropwise over a 30-minute period.

  • Maintain the reaction mixture at reflux for 18 hours.

  • After cooling to room temperature, perform hydrolysis and work-up to isolate the product.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow start_end start_end process process decision decision output output A Start: Prepare Reactants and Catalyst B Combine Catalyst Components in Dry Solvent A->B C Stir for Catalyst Pre-formation B->C D Add Reactant 1 C->D E Add Reactant 2 D->E F Run Reaction at Specified Temperature and Time E->F G Monitor Reaction Progress (TLC/LC-MS) F->G G->F Incomplete H Work-up and Purification G->H Complete I Characterize Product (NMR, MS, etc.) H->I J End I->J

Caption: General experimental workflow for a catalyzed stereoselective synthesis.

troubleshooting_guide problem problem question question solution solution start Low Yield or Poor Stereoselectivity q1 Is the reaction catalyzed? start->q1 q2 Is the stereoselectivity poor? q1->q2 No sol1 Check catalyst activity and loading. Ensure inert atmosphere if required. q1->sol1 Yes sol2 Screen different solvents. Optimize reaction temperature. q2->sol2 No (Low Yield) sol3 Vary base/solvent combination. Screen different chiral catalysts/ligands. q2->sol3 Yes sol4 Lower reaction temperature. sol3->sol4

Caption: A decision tree for troubleshooting common issues in synthesis.

References

Technical Support Center: Enhancing the Solubility of 3-Azabicyclo[3.3.1]nonan-7-ol Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 3-Azabicyclo[3.3.1]nonan-7-ol derivatives during biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is precipitating in my aqueous-based biological assay. What are the common causes?

A1: Precipitation of your compound in aqueous buffers is a common issue arising from its low aqueous solubility. The this compound scaffold, while offering valuable three-dimensional structure for biological targeting, can possess lipophilic characteristics, especially with certain substitutions, leading to poor solubility in polar solvents like water. The basic amine in the azabicyclic core means that the compound's solubility is highly dependent on the pH of the solution. At physiological pH (around 7.4), a significant portion of the amine may be in its less soluble free base form.

Q2: What are the initial steps I should take to improve the solubility of my compound for a high-throughput screening (HTS) assay?

A2: For initial screening purposes, where speed and simplicity are key, consider the following approaches:

  • Co-solvents: The use of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), can significantly increase the solubility of your compound. Most HTS workflows are compatible with low final concentrations of DMSO (typically <1%).

  • pH Adjustment: Since your compound contains a basic amine, lowering the pH of your stock solution or assay buffer can increase the proportion of the more soluble protonated form. However, be mindful of the pH tolerance of your biological assay.

Q3: I'm observing inconsistent results in my cell-based assay, which I suspect is due to poor solubility. How can I confirm this?

A3: Inconsistent results are a classic sign of compound precipitation. To confirm, you can perform a simple visual inspection of your assay plates for any signs of precipitate (cloudiness, crystals). For a more quantitative assessment, you can measure the kinetic solubility of your compound under your specific assay conditions. This involves preparing a dilution series of your compound in the assay buffer and measuring the concentration at which precipitation occurs, often detected by light scattering (nephelometry).

Q4: What are more advanced strategies for improving the solubility of a lead candidate from the this compound series for in vivo studies?

A4: For later-stage development, more robust formulation strategies are often required:

  • Salt Formation: Converting the basic amine of your compound into a salt by reacting it with an acid can dramatically improve its aqueous solubility and dissolution rate. Common salt forms include hydrochloride, sulfate, and mesylate salts.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, forming a water-soluble inclusion complex.

  • Amorphous Solid Dispersions (ASDs): Dispersing your compound in an amorphous state within a polymer matrix can lead to a significant increase in its apparent solubility and dissolution rate. This is a powerful technique for highly insoluble compounds.

Troubleshooting Guides

Problem: Compound Precipitation in Assay Buffer

Symptoms:

  • Visible precipitate (cloudiness, crystals) in assay wells.

  • High variability between replicate wells.

  • Non-linear dose-response curves.

Troubleshooting Workflow:

start Precipitation Observed check_conc Is compound concentration too high? start->check_conc lower_conc Lower compound concentration check_conc->lower_conc Yes use_cosolvent Increase co-solvent (e.g., DMSO) concentration (if assay tolerates) check_conc->use_cosolvent No end Solubility Improved lower_conc->end adjust_ph Adjust buffer pH to be more acidic use_cosolvent->adjust_ph salt_form Consider salt formation adjust_ph->salt_form cyclodextrin Utilize cyclodextrin complexation salt_form->cyclodextrin asd Formulate as an amorphous solid dispersion cyclodextrin->asd asd->end

Figure 1: Troubleshooting workflow for compound precipitation.

Quantitative Data Summary

The following table provides a hypothetical comparison of the aqueous solubility of a representative this compound derivative ("Compound X") using different solubilization techniques.

Solubilization MethodAqueous Solubility (µg/mL) at pH 7.4Fold Increase
None (Free Base) 2-
pH Adjustment (pH 5.0) 5025
Co-solvent (5% DMSO) 157.5
Hydrochloride Salt 250125
Cyclodextrin Complex (HP-β-CD) 18090
Amorphous Solid Dispersion (PVP K30) 400200

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine the solubility of a this compound derivative at different pH values.

Methodology:

  • Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., citrate, phosphate, and borate buffers).

  • Add an excess amount of the solid compound to a known volume of each buffer in separate vials.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24 hours to reach thermodynamic equilibrium.

  • Filter the samples to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

Protocol 2: Preparation of a Hydrochloride Salt

Objective: To prepare the hydrochloride salt of a this compound derivative to improve its aqueous solubility.

Methodology:

  • Dissolve the free base of the compound in a suitable organic solvent (e.g., isopropanol or diethyl ether).

  • Slowly add a stoichiometric amount of hydrochloric acid (e.g., as a solution in the same solvent or as a gas) while stirring.

  • The hydrochloride salt will typically precipitate out of the solution.

  • Collect the precipitate by filtration.

  • Wash the collected solid with a small amount of the organic solvent to remove any unreacted starting material.

  • Dry the salt under vacuum.

Protocol 3: Cyclodextrin Inclusion Complexation

Objective: To prepare an inclusion complex of a this compound derivative with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Methodology:

  • Prepare an aqueous solution of HP-β-CD.

  • Add an excess of the compound to the HP-β-CD solution.

  • Stir the mixture at room temperature for 24-48 hours.

  • Filter the solution to remove any undissolved compound.

  • The resulting clear solution contains the water-soluble inclusion complex. This solution can be used directly or lyophilized to obtain a solid powder.

Protocol 4: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To prepare an ASD of a this compound derivative with a polymer to enhance its solubility.

Methodology:

  • Select a suitable polymer (e.g., polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC)).

  • Dissolve both the compound and the polymer in a common volatile organic solvent (e.g., methanol or acetone). A typical drug-to-polymer ratio is 1:3 by weight.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion under high vacuum to remove any residual solvent.

  • Scrape the dried film to obtain the ASD as a powder.

Signaling Pathway Diagrams

Derivatives of this compound have shown potential as analgesics and anticancer agents. The following diagrams illustrate relevant signaling pathways.

Opioid and Cannabinoid Receptor Signaling in Pain Modulation

Many analgesic compounds act through G-protein coupled receptors (GPCRs) such as opioid and cannabinoid receptors. Activation of these receptors leads to the inhibition of adenylyl cyclase, modulation of ion channels, and ultimately a reduction in neuronal excitability and pain signaling.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron ligand Opioid/Cannabinoid Agonist receptor Opioid/Cannabinoid Receptor (GPCR) ligand->receptor g_protein Gi/o Protein receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibits ca_channel Ca2+ Channel g_protein->ca_channel inhibits k_channel K+ Channel g_protein->k_channel activates camp cAMP adenylyl_cyclase->camp produces vesicle Neurotransmitter Vesicle ca_channel->vesicle triggers hyperpolarization Hyperpolarization k_channel->hyperpolarization causes release Reduced Neurotransmitter Release vesicle->release

Figure 2: Opioid and Cannabinoid receptor signaling cascade.

PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. It is often dysregulated in cancer, making it a key target for anticancer drug development.

growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k activates pip3 PIP3 pi3k->pip3 converts PIP2 to pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 recruits akt Akt pip3->akt recruits pdk1->akt phosphorylates mtorc1 mTORC1 akt->mtorc1 activates apoptosis Inhibition of Apoptosis akt->apoptosis mtorc2 mTORC2 mtorc2->akt phosphorylates cell_growth Cell Growth & Proliferation mtorc1->cell_growth

Figure 3: The PI3K/Akt/mTOR signaling pathway.

Catalyst selection for efficient synthesis of 3-azabicyclo[3.3.1]nonanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 3-azabicyclo[3.3.1]nonanes.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the 3-azabicyclo[3.3.1]nonane core?

A1: The most prevalent methods for constructing the 3-azabicyclo[3.3.1]nonane scaffold include:

  • Tandem Mannich Reaction: A one-pot condensation of a ketone (such as cyclohexanone or aromatic ketones), an aldehyde (commonly paraformaldehyde), and an amine (like ammonium acetate or dimethylamine) is a widely used, straightforward approach.[1][2]

  • Palladium-Catalyzed Cyclization: Intramolecular coupling reactions promoted by palladium catalysts can form the bicyclic core, sometimes as part of a tandem process.[3]

  • Asymmetric Synthesis: For enantiomerically pure products, methods employing chiral catalysts are utilized. These include organocatalysis with chiral phosphoric acids or bifunctional phosphonium salt/Lewis acid relay catalysis.

  • Domino Reactions: Multi-step reactions that occur in a single pot, such as a domino Michael-hemiacetalization-Michael reaction, can create complex 3-azabicyclo[3.3.1]nonane derivatives with high stereoselectivity.[4]

  • Aza-Prins Cyclization: An intramolecular aza-Prins reaction can effectively form the 3-azabicyclo[3.3.1]nonane ring system.[5]

Q2: How can I control the stereochemistry of the 3-azabicyclo[3.3.1]nonane product?

A2: Stereocontrol is a critical aspect of synthesizing these bicyclic compounds. Key strategies include:

  • Chiral Catalysts: The use of chiral phosphoric acids or phosphonium salt/Lewis acid relay catalysts can induce high enantioselectivity.[6]

  • Organocatalysis: Modularly designed organocatalysts, such as those derived from cinchona alkaloids, have been shown to produce excellent diastereoselectivities and high enantioselectivities.[4]

  • Substrate Control: The inherent stereochemistry of the starting materials can direct the stereochemical outcome of the cyclization.

  • Reaction Conditions: Temperature, solvent, and the nature of the base or acid used can influence the stereochemical outcome. For instance, in the synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, the products typically adopt a twin-chair conformation with equatorial aryl groups.[1]

Q3: What are some common applications of 3-azabicyclo[3.3.1]nonane derivatives?

A3: The 3-azabicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry and natural product synthesis due to its rigid conformation. Derivatives have shown a wide range of biological activities, including:

  • Anticancer and antimicrobial properties.[7]

  • Potential as monoamine reuptake inhibitors for neurological disorders.

  • The core structure of various alkaloids with diverse pharmacological effects.[8]

Troubleshooting Guides

Problem 1: Low Yield in Tandem Mannich Reaction for 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one Synthesis
Possible Cause Suggested Solution
Incorrect Stoichiometry The molar ratio of ketone, aldehyde, and amine is crucial. For the synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, a 1:2:1.5 molar ratio of cyclohexanone, benzaldehyde, and ammonium acetate is often optimal.
Suboptimal Reaction Temperature Yields can be temperature-dependent. For the synthesis of 3-azabicyclo[3.3.1]nonane-6,9-diones, conducting the reaction in vigorously refluxing benzene gives the highest yields, while higher temperatures in toluene can dramatically decrease the yield.[6]
Inefficient Amine Source The choice of amine can impact the reaction efficiency. Ammonium acetate is a common and effective source of ammonia for the Mannich reaction.
Side Reactions Competing side reactions can reduce the yield of the desired product. Ensure the purity of starting materials and consider adjusting the reaction time to minimize byproduct formation.
Product Precipitation The product may precipitate out of the reaction mixture. Ensure adequate stirring to maintain a homogeneous mixture.
Problem 2: Poor Stereoselectivity in Asymmetric Synthesis
Possible Cause Suggested Solution
Ineffective Catalyst The choice of chiral catalyst is paramount. Screen different chiral catalysts (e.g., various chiral phosphoric acids or organocatalysts) to find the optimal one for your specific substrate.
Catalyst Loading The amount of catalyst used can affect stereoselectivity. Optimize the catalyst loading; typically, 1-10 mol% is a good starting point.
Solvent Effects The polarity and nature of the solvent can influence the transition state of the reaction. Screen a range of solvents to improve stereoselectivity.
Temperature Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.
Achiral Background Reactions A competing non-selective background reaction can lower the overall enantiomeric excess. Ensure that the catalyzed pathway is significantly faster than any uncatalyzed reactions.
Problem 3: Formation of Side Products in Palladium-Catalyzed Synthesis
Possible Cause Suggested Solution
Proto-dehalogenation This side reaction can occur in cross-coupling reactions. Optimizing the ligand, base, and solvent can help to suppress this pathway.
β-Hydride Elimination Elimination from an intermediate π-allyl palladium complex can lead to diene formation. The choice of ligand and reaction conditions can influence the rate of β-hydride elimination versus the desired nucleophilic attack.
Isomerization Double bond isomerization can occur under certain conditions. Careful selection of the catalyst and reaction parameters can minimize this.
Homocoupling Homocoupling of the starting materials can be a significant side reaction. Adjusting the stoichiometry of the reactants and the reaction conditions can reduce homocoupling.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of 3-Azabicyclo[3.3.1]nonanes

Catalyst SystemSubstratesKey ReactionYield (%)StereoselectivityReference
None (Tandem Mannich)Aromatic ketones, paraformaldehyde, dimethylamineOne-pot tandem Mannich annulationUp to 83%Not specified[2]
Pd(OAc)₂ / DPEPhosN-substituted pyrrolesTandem diverted Tsuji–Trost processGood to moderateNot applicable[9]
Chiral Phosphoric AcidNot specifiedAsymmetric synthesisNot specifiedHigh
Phosphonium salt / Lewis acidWide variety of substratesCascade [3+2] cyclization/ring-opening/Friedel-CraftsNot specifiedExcellent
Modularly Designed Organocatalysts(E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enalsDomino Michael-hemiacetalization-Michael reactionUp to 84%>99:1 dr, up to 96% ee[4]

Experimental Protocols

Detailed Methodology for the One-Pot Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones

This protocol is adapted from a general procedure for the Mannich condensation.

Materials:

  • Appropriately substituted cyclohexanone (1 equivalent)

  • Substituted benzaldehyde (2 equivalents)

  • Ammonium acetate (1.5 equivalents)

  • Ethanol (solvent)

  • Ether

Procedure:

  • To a solution of the substituted cyclohexanone (1 eq) and substituted benzaldehyde (2 eq) in ethanol, add ammonium acetate (1.5 eq).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, add ether to the reaction mixture and continue stirring overnight at room temperature.

  • The crude azabicyclic ketone will precipitate. Separate the solid by filtration.

  • Wash the solid with a 1:5 ethanol-ether mixture until it becomes colorless.

  • Recrystallize the product from ethanol to obtain X-ray diffraction quality crystals of the 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one.[8]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product A Mix Ketone, Aldehyde, and Ammonium Acetate in Ethanol B Stir at Room Temperature A->B C Monitor by TLC B->C D Add Ether and Stir Overnight C->D Upon Completion E Filter Precipitate D->E F Wash with Ethanol/Ether E->F G Recrystallize from Ethanol F->G H Pure 3-Azabicyclo[3.3.1]nonane Derivative G->H

Caption: Experimental workflow for the one-pot synthesis of 3-azabicyclo[3.3.1]nonanes via Mannich reaction.

troubleshooting_logic Start Low Yield in Synthesis? Check_Stoichiometry Verify Reactant Molar Ratios Start->Check_Stoichiometry Yes Optimize_Temp Optimize Reaction Temperature Check_Stoichiometry->Optimize_Temp Ratios Correct Successful Yield Improved Check_Stoichiometry->Successful Ratios Incorrect, Adjusted Check_Purity Check Purity of Starting Materials Optimize_Temp->Check_Purity No Improvement Optimize_Temp->Successful Improvement Change_Catalyst Screen Different Catalysts (for catalyzed reactions) Check_Purity->Change_Catalyst Materials Pure Check_Purity->Successful Impure Materials, Purified Change_Catalyst->Successful Improvement Unsuccessful Further Optimization Needed Change_Catalyst->Unsuccessful No Improvement

Caption: Troubleshooting decision tree for addressing low reaction yields.

References

Validation & Comparative

Comparative Analysis of Endo and Exo Isomers of 3-Azabicyclo[3.3.1]nonan-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the stereochemical, conformational, and potential biological distinctions between the endo and exo isomers of 3-Azabicyclo[3.3.1]nonan-7-ol.

The 3-azabicyclo[3.3.1]nonane scaffold is a key structural motif in a variety of biologically active compounds and natural products. The orientation of substituents on this rigid bicyclic system can significantly influence its physicochemical properties and pharmacological activity. This guide provides a comparative overview of the endo and exo isomers of this compound, focusing on their synthesis, conformational analysis, and potential biological relevance.

Synthesis and Stereocontrol

The synthesis of endo and exo isomers of this compound typically originates from the corresponding ketone, 3-Azabicyclo[3.3.1]nonan-7-one. The stereochemical outcome of the reduction of the carbonyl group is pivotal in selectively obtaining either the endo or exo alcohol.

The precursor, 3-Azabicyclo[3.3.1]nonan-7-one, can be synthesized through a Mannich reaction involving a suitable piperidine derivative, formaldehyde, and a ketone.[1][2]

Experimental Protocol: Stereoselective Reduction of 3-Azabicyclo[3.3.1]nonan-7-one

A general approach to the stereoselective reduction of 3-Azabicyclo[3.3.1]nonan-7-one is outlined below. The choice of reducing agent and reaction conditions determines the predominant isomer.

  • Objective: To selectively synthesize either the endo or exo isomer of this compound.

  • Starting Material: 3-Azabicyclo[3.3.1]nonan-7-one.

  • Procedure for Exo Isomer (Axial Attack):

    • Dissolve 3-Azabicyclo[3.3.1]nonan-7-one in a suitable solvent such as methanol or ethanol.

    • Cool the solution to 0°C in an ice bath.

    • Add a bulky reducing agent, such as Lithium tri-sec-butylborohydride (L-Selectride®), dropwise to the stirred solution. The steric hindrance of the reducing agent favors approach from the less hindered equatorial face, resulting in the formation of the axial (exo) alcohol.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Procedure for Endo Isomer (Equatorial Attack):

    • Dissolve 3-Azabicyclo[3.3.1]nonan-7-one in a suitable solvent like methanol.

    • Add a less sterically hindered reducing agent, such as sodium borohydride (NaBH4), in portions to the stirred solution at room temperature. This allows for attack from the more hindered axial face, leading to the equatorial (endo) alcohol.[3]

    • Monitor the reaction by TLC.

    • After the reaction is complete, acidify the mixture with dilute HCl and then basify with a suitable base (e.g., NaOH) to pH > 10.

    • Extract the product with an organic solvent, dry the organic phase, and remove the solvent in vacuo.

    • Purify the product via column chromatography.

Conformational Analysis

The 3-azabicyclo[3.3.1]nonane ring system predominantly adopts a twin-chair conformation.[1][2] However, the orientation of the hydroxyl group in the endo and exo isomers can influence the degree of ring flattening and the overall molecular geometry.

The conformational equilibrium can be visualized as follows:

Conformational equilibrium of endo and exo isomers.

In the exo isomer , the axial hydroxyl group can lead to 1,3-diaxial interactions, which may cause some flattening of the cyclohexane ring to alleviate steric strain. The endo isomer , with its equatorial hydroxyl group, is generally considered to be the more thermodynamically stable conformer.

Spectroscopic Data Comparison

The stereochemistry of the endo and exo isomers can be readily distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift and coupling constants of the proton at C-7 (the carbinol proton) are particularly diagnostic.

ParameterEndo Isomer (Equatorial OH)Exo Isomer (Axial OH)
1H NMR (C-7 Proton) Typically appears at a higher field (more shielded) with multiple small coupling constants to adjacent axial and equatorial protons.Typically appears at a lower field (more deshielded) and exhibits at least one large axial-axial coupling constant.[4]
13C NMR (C-7 Carbon) The chemical shift of the C-7 carbon will differ between the two isomers due to the different steric environments.The chemical shift of the C-7 carbon will differ between the two isomers due to the different steric environments.
IR Spectroscopy (O-H Stretch) The frequency of the O-H stretching vibration may differ slightly due to variations in intramolecular hydrogen bonding possibilities.The frequency of the O-H stretching vibration may differ slightly due to variations in intramolecular hydrogen bonding possibilities.

Note: The exact chemical shifts and coupling constants are dependent on the solvent and the presence of other substituents on the bicyclic framework.

Biological Activity

While specific comparative biological data for the endo and exo isomers of this compound are not extensively reported in the public domain, the broader class of 3-azabicyclo[3.3.1]nonane derivatives has been investigated for a range of pharmacological activities.[1][5] These include acting as GPR119 agonists for potential use in type 2 diabetes and exhibiting activity at various nicotinic acetylcholine receptors.[5][6]

The stereochemistry of the hydroxyl group at the C-7 position is expected to play a crucial role in receptor binding and subsequent biological response. The distinct three-dimensional arrangement of the endo and exo isomers will result in different interactions with the binding pockets of biological targets.

Hypothetical Signaling Pathway Interaction

The diagram below illustrates a hypothetical interaction of these isomers with a G-protein coupled receptor (GPCR), a common target for many drugs. The different spatial arrangement of the hydroxyl group could lead to differential binding affinity and efficacy.

signaling_pathway cluster_ligands Isomers cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling endo Endo Isomer gpcr GPCR endo->gpcr Binds (Affinity 1) exo Exo Isomer exo->gpcr Binds (Affinity 2) g_protein G-Protein Activation gpcr->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger Production effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Hypothetical GPCR signaling pathway interaction.

Conclusion

The endo and exo isomers of this compound represent distinct chemical entities with different stereochemical and conformational properties. The ability to selectively synthesize each isomer is crucial for the systematic exploration of their structure-activity relationships. Further investigation into the comparative biological activities of these isomers is warranted to unlock their full potential in drug discovery and development. The detailed experimental protocols and comparative data presented in this guide provide a foundational resource for researchers in this field.

References

A Comparative Guide to 3-Azabicyclo[3.3.1]nonan-7-ol Derivatives and Other Bicyclic Scaffolds in Drug Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer improved efficacy, selectivity, and pharmacokinetic profiles is perpetual. Bicyclic scaffolds, with their inherent conformational rigidity and three-dimensional diversity, have proven to be a rich source of inspiration for the design of new therapeutic agents. Among these, the 3-azabicyclo[3.3.1]nonane framework has garnered significant attention. This guide provides a comparative analysis of 3-azabicyclo[3.3.1]nonan-7-ol derivatives against other prominent bicyclic scaffolds, such as tropanes (8-azabicyclo[3.2.1]octane) and quinuclidines (1-azabicyclo[2.2.2]octane), in the context of drug efficacy, supported by experimental data.

The 3-azabicyclo[3.3.1]nonane nucleus is a key structural motif in a variety of biologically active natural products and synthetic compounds.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer effects.[1][3][4] The conformational flexibility of the twin-chair or chair-boat forms of the 3-azabicyclo[3.3.1]nonane ring system allows for precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets.[1]

This guide will delve into a quantitative comparison of these scaffolds, present the experimental methodologies used to generate the data, and provide visual representations of key concepts to aid in the understanding of their relative performance in drug discovery endeavors.

Comparative Efficacy Data

The following tables summarize the quantitative data on the binding affinity and in vivo efficacy of derivatives of 3-azabicyclo[3.3.1]nonane and other bicyclic scaffolds against various biological targets. This data has been collated from multiple studies to provide a comparative overview.

Table 1: Comparative Binding Affinities (Ki) of Bicyclic Scaffolds at the Dopamine Transporter (DAT)

Compound/DerivativeBicyclic ScaffoldTargetKᵢ (nM)
Benztropine AnalogueTropane (8-azabicyclo[3.2.1]octane)Dopamine Transporter (DAT)8.5 - 6370
Cocaine AnalogueTropane (8-azabicyclo[3.2.1]octane)Dopamine Transporter (DAT)High Affinity (Specific Ki not stated)
9-Methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane9-Azabicyclo[3.3.1]nonaneDopamine Transporter (DAT)2000 - 14000

Note: Data is compiled from multiple sources and experimental conditions may vary.[5]

Table 2: Comparative Binding Affinities (Ki) of Bicyclic Scaffolds at Nicotinic Acetylcholine Receptors (nAChRs)

Compound/DerivativeBicyclic ScaffoldTargetKᵢ (nM)
3,7-Diazabicyclo[3.3.1]nonane Derivative3,7-Diazabicyclo[3.3.1]nonaneα4β2 nAChRHigh Affinity (Specific Ki not stated)
Epibatidine7-azabicyclo[2.2.1]heptaneα4β2 nAChRHigh Affinity (Used as a radioligand)

Note: Data is compiled from multiple sources and experimental conditions may vary.[6][7]

Table 3: Comparative Binding Affinities (Ki) of Bicyclic Scaffolds at Muscarinic Acetylcholine Receptors (mAChRs)

Compound/DerivativeBicyclic ScaffoldTargetKᵢ (nM)
Quinuclidinyl Benzilate (QNB)Quinuclidine (1-azabicyclo[2.2.2]octane)M1, M2, M3 mAChRsHigh Affinity (Used as a radioligand)
Aniline derivative with 1-azabicyclo[3.3.1]nonane moiety1-Azabicyclo[3.3.1]nonaneM1 mAChR59

Note: Data is compiled from multiple sources and experimental conditions may vary.[8][9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of these bicyclic scaffolds.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This protocol is a generalized procedure for determining the binding affinity of a test compound for a specific receptor, such as the dopamine transporter or nicotinic acetylcholine receptors.[6][10]

1. Membrane Preparation:

  • Tissue (e.g., rat brain striatum for DAT) or cells expressing the target receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
  • The pellet is washed and resuspended in fresh buffer to a final protein concentration of approximately 1 mg/mL.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.
  • To each well, the following are added in order:
  • Assay buffer.
  • A known concentration of a radioligand specific for the target receptor (e.g., [³H]WIN 35,428 for DAT, [³H]cytisine for α4β2 nAChRs).[11]
  • Varying concentrations of the unlabeled test compound (competitor).
  • The membrane preparation.
  • Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target receptor.
  • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

3. Filtration and Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
  • The filters are dried, and a scintillation cocktail is added.
  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
  • The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vivo Analgesic Activity Assay (Hot Plate Test)

This is a common method to assess the central analgesic activity of a compound in animal models.[12][13]

1. Animal Acclimatization:

  • Mice or rats are acclimatized to the laboratory environment for at least one week before the experiment.
  • On the day of the experiment, animals are brought to the testing room and allowed to acclimate for at least 30 minutes.

2. Baseline Latency Measurement:

  • The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).
  • Each animal is placed on the hot plate, and the time until it exhibits a pain response (e.g., licking a paw or jumping) is recorded as the baseline latency.
  • A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

3. Drug Administration:

  • Animals are divided into groups and administered the test compound (e.g., intraperitoneally or orally), a vehicle control, or a positive control (e.g., morphine).

4. Post-Treatment Latency Measurement:

  • At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the animals are again placed on the hot plate, and their reaction time is recorded.

5. Data Analysis:

  • The percentage of the maximum possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(post-treatment latency - baseline latency) / (cut-off time - baseline latency)] x 100.
  • The results are expressed as the mean ± SEM for each group, and statistical analysis is performed to determine the significance of the analgesic effect compared to the control group.

Visualizing the Concepts

The following diagrams, created using the DOT language, illustrate key aspects of the comparison.

G cluster_scaffolds Bicyclic Scaffolds cluster_properties Key Properties for Comparison Azabicyclononane 3-Azabicyclo[3.3.1]nonane Efficacy Efficacy (Ki, IC50, ED50) Azabicyclononane->Efficacy Selectivity Selectivity Azabicyclononane->Selectivity PK Pharmacokinetics (ADME) Azabicyclononane->PK Toxicity Toxicity Azabicyclononane->Toxicity Tropane Tropane (8-Azabicyclo[3.2.1]octane) Tropane->Efficacy Tropane->Selectivity Tropane->PK Tropane->Toxicity Quinuclidine Quinuclidine (1-Azabicyclo[2.2.2]octane) Quinuclidine->Efficacy Quinuclidine->Selectivity Quinuclidine->PK Quinuclidine->Toxicity

Caption: A logical diagram illustrating the comparative evaluation of different bicyclic scaffolds based on key drug properties.

G start Start compound_synthesis Compound Synthesis (Scaffold Derivatization) start->compound_synthesis in_vitro In Vitro Assays (Binding Affinity, Potency) compound_synthesis->in_vitro in_vivo In Vivo Models (Efficacy, PK/PD) in_vitro->in_vivo Promising Candidates lead_optimization Lead Optimization in_vivo->lead_optimization lead_optimization->in_vitro Iterative Cycle clinical_trials Clinical Trials lead_optimization->clinical_trials end End clinical_trials->end

Caption: A simplified workflow for the evaluation of drug efficacy, from synthesis to clinical trials.

G Ligand Bicyclic Scaffold Derivative Receptor GPCR/Ion Channel Ligand->Receptor Binds to G_Protein G-Protein Activation/ Ion Flux Receptor->G_Protein Activates/ Modulates Second_Messenger Second Messenger (e.g., cAMP, Ca2+) G_Protein->Second_Messenger Alters Cellular_Response Cellular Response (e.g., Neuronal Firing, Muscle Contraction) Second_Messenger->Cellular_Response Triggers Physiological_Effect Physiological Effect (e.g., Analgesia, Anti-inflammatory) Cellular_Response->Physiological_Effect Leads to

Caption: A generalized signaling pathway for a drug candidate interacting with a cell surface receptor.

Conclusion

References

Comparative Guide to SAR of 2,4-Diaryl-3-azabicyclo[3.3.1]nonanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,4-diaryl-3-azabicyclo[3.3.1]nonanone derivatives, focusing on their antimicrobial and anticancer activities. The information is compiled from various studies to offer a comprehensive resource for researchers in medicinal chemistry and drug discovery.

Introduction

2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, also known as bispidinones, are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities. These activities include antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1] The rigid bicyclic core of these molecules provides a unique scaffold for the spatial orientation of the two aryl groups, which plays a crucial role in their interaction with biological targets. The synthesis of these compounds is typically achieved through a one-pot Mannich reaction involving a ketone, an aromatic aldehyde, and an ammonium salt.[1] This guide focuses on the impact of substitutions on the aryl rings on the biological efficacy of these derivatives.

Structure-Activity Relationship (SAR) Overview

The primary focus of SAR studies on 2,4-diaryl-3-azabicyclo[3.3.1]nonanone derivatives has been the nature and position of substituents on the two aryl rings. A general trend observed across multiple studies is that the presence of electron-withdrawing groups on the phenyl rings enhances both antimicrobial and anticancer activities.[1]

Antimicrobial Activity

Studies have shown that derivatives with halogen substitutions (e.g., -Cl, -F, -Br) on the aryl rings exhibit potent antibacterial and antifungal activity.[2][3] The position of the substituent also plays a role, with para- and meta-substituted compounds often showing higher activity. For instance, compounds with a p-chlorophenyl or p-fluorophenyl group have demonstrated significant efficacy against various bacterial and fungal strains.[3]

Anticancer Activity

Similarly, for anticancer activity, electron-withdrawing groups on the aryl rings have been found to be beneficial.[2][4] Derivatives with fluoro, chloro, and bromo functional groups have shown high cytotoxic effects against various cancer cell lines.[2] In contrast, compounds with electron-donating groups like methoxy (-OCH3) or methyl (-CH3) tend to exhibit lower cytotoxicity.[2]

Comparative Data Tables

The following tables summarize the quantitative data from various studies, comparing the in vitro antimicrobial and anticancer activities of different 2,4-diaryl-3-azabicyclo[3.3.1]nonanone derivatives.

Table 1: Antimicrobial Activity of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one Derivatives
Compound IDAr (Aryl Group)Test OrganismMIC (µg/mL)Reference
1 p-ChlorophenylBacillus subtilis6.25[5]
2 p-FluorophenylBacillus subtilis6.25[5]
3 m-ChlorophenylSalmonella typhi6.25[5]
4 p-BromophenylCandida albicans6.25[5]
5 m-MethoxyphenylCryptococcus neoformans6.25[5]
6 p-ChlorophenylCandida albicans6.25[5]
Table 2: Anticancer Activity of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one Derivatives
Compound IDAr (Aryl Group)Cell LineIC50 (µM)Reference
7 p-FluorophenylHepG2 (Liver Cancer)3.76 (as thienoyl hydrazone)[6]
8 p-FluorophenylHeLa (Cervical Cancer)4.43[2]
9 p-ChlorophenylHeLa (Cervical Cancer)5.87[2]
10 p-BromophenylHeLa (Cervical Cancer)6.61[2]
11 p-TolylHeLa (Cervical Cancer)10.01[2]
12 p-AnisylHeLa (Cervical Cancer)12.56[2]

Experimental Protocols

Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones (General Procedure)

The synthesis is typically carried out via a Mannich reaction.[1]

  • A mixture of cyclohexanone (1 mmol), an appropriate aromatic aldehyde (2 mmol), and ammonium acetate (1.5 mmol) is prepared.

  • The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 30-35 °C) for a specified duration.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by pouring it into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is then purified by recrystallization from a suitable solvent like ethanol.

Antimicrobial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.[7][8][9]

  • A twofold serial dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • A standardized inoculum of the test microorganism (bacteria or fungi) is added to each well.

  • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the compounds is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11]

  • Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

  • The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizations

SAR Workflow for 2,4-Diaryl-3-azabicyclo[3.3.1]nonanone Derivatives

SAR_Workflow cluster_synthesis Synthesis cluster_sar Structure-Activity Relationship (SAR) Studies Ketone Ketone (e.g., Cyclohexanone) Mannich One-pot Mannich Reaction Ketone->Mannich Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Mannich Amine Amine Source (e.g., NH4OAc) Amine->Mannich Bispidinone 2,4-Diaryl-3-azabicyclo [3.3.1]nonan-9-one Mannich->Bispidinone Modification Aryl Ring Modification (R) Bispidinone->Modification Antimicrobial Antimicrobial Screening Modification->Antimicrobial Anticancer Anticancer Screening Modification->Anticancer Data Biological Data (MIC, IC50) Antimicrobial->Data Anticancer->Data SAR_Analysis SAR Analysis Data->SAR_Analysis Lead Lead Compound Optimization SAR_Analysis->Lead

Caption: Workflow for the synthesis and SAR studies of 2,4-diaryl-3-azabicyclo[3.3.1]nonanone derivatives.

Signaling Pathway of Apoptosis Induction

Apoptosis_Pathway Compound Active Bispidinone Derivative Cell Cancer Cell Compound->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential signaling pathway for apoptosis induction by active bispidinone derivatives in cancer cells.

References

In Vitro Anticancer Efficacy of 3-Azabicyclo[3.3.1]nonane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the cytotoxic and apoptotic effects of novel 3-azabicyclo[3.3.1]nonane derivatives against various cancer cell lines, supported by experimental data and detailed protocols.

The quest for novel anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, the 3-azabicyclo[3.3.1]nonane core structure has emerged as a promising framework for the development of potent cytotoxic compounds. This guide provides a comparative evaluation of the in vitro anticancer activity of various derivatives of this scaffold, with a focus on their effects on different cancer cell lines. The data presented herein is compiled from multiple studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of 3-azabicyclo[3.3.1]nonane derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting cancer cell growth, are summarized in the tables below.

Table 1: Cytotoxicity of 2r, 4c-Diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl Hydrazone Derivatives against HepG2 Cells.[1]
Compound IDSubstitution on Phenyl RingIC50 (µg/mL)
9Unsubstituted35.65
104-CH3-
114-OCH3-
124-F3.76
134-Cl>3.76
144-Br>3.76
154-CH(CH3)2-

Note: Specific IC50 values for compounds 10, 11, 13, 14, and 15 were not provided in the source material, but their activity was reported to be lower than compound 12.

Table 2: Cytotoxicity of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one Derivatives against MCF-7 and HCT-116 Cells.[2]
Compound IDIC50 (µM) on MCF-7IC50 (µM) on HCT-116
1362.4 ± 0.12843.5 ± 0.15
21-38.5 ± 0.17
2291.6 ± 0.112-
Doxorubicin28.3 µg/mL (PaCa-2)-

Note: Doxorubicin IC50 is provided for the PaCa-2 cell line as a reference from the same study. Direct comparison values for MCF-7 and HCT-116 were not available.

Table 3: Cytotoxicity of a Bispidinone Derivative (BisP4) against Pancreatic Cancer Cell Lines.[3]
Cell LineIC50 (µM)
MiaPaca-216.9
BxPC-323.7
CFPAC-136.3

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the anticancer activity of the 3-azabicyclo[3.3.1]nonane derivatives.

Cell Viability and Cytotoxicity Assays

1. MTT Assay:

This colorimetric assay is a standard method for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.[1]

2. Cell Counting Kit-8 (CCK-8) Assay:

This is another colorimetric assay for the determination of cell viability.

  • Procedure: Similar to the MTT assay, cells are seeded and treated with the test compounds.

  • CCK-8 Reagent: The CCK-8 solution, which contains WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt], is added to each well. WST-8 is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye.

  • Incubation and Measurement: After a 1-4 hour incubation, the absorbance is measured at around 450 nm.[2]

Apoptosis Detection

1. Hoechst Staining:

This method is used to visualize nuclear morphology changes associated with apoptosis.

  • Cell Treatment: Cells are grown on coverslips and treated with the test compound.

  • Staining: The cells are fixed and then stained with Hoechst 33342, a fluorescent dye that binds to DNA.

  • Visualization: The stained cells are observed under a fluorescence microscope. Apoptotic cells typically exhibit condensed or fragmented nuclei.[1]

2. Flow Cytometry for Caspase-3/-7 Activity:

This technique quantifies the activation of executioner caspases, a hallmark of apoptosis.

  • Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed.

  • Staining: A specific fluorescently labeled substrate for caspase-3 and -7 is added to the cells. In apoptotic cells, activated caspases cleave the substrate, leading to a fluorescent signal.

  • Analysis: The percentage of fluorescent (apoptotic) cells is determined using a flow cytometer.[2]

Mechanism of Action: Signaling Pathways and Cellular Effects

The anticancer activity of 3-azabicyclo[3.3.1]nonane derivatives is often attributed to their ability to induce programmed cell death, or apoptosis. Studies have shown that these compounds can trigger apoptotic pathways and cause cell cycle arrest in cancer cells.[1][3]

G cluster_0 Experimental Workflow for In Vitro Anticancer Evaluation A Cancer Cell Culture B Compound Treatment (3-Azabicyclo[3.3.1]nonane derivatives) A->B C Cell Viability/Cytotoxicity Assay (e.g., MTT, CCK-8) B->C E Apoptosis Assays B->E F Cell Cycle Analysis B->F D Determine IC50 Values C->D G Mechanism of Action Studies E->G F->G

Caption: General experimental workflow for evaluating the anticancer properties of test compounds.

Some derivatives have been shown to induce cell cycle arrest at the S and G2/M phases in MCF-7 cells, suggesting an interference with DNA synthesis and cell division.[3] The induction of apoptosis is a key mechanism, as confirmed by Hoechst staining showing nuclear condensation and fragmentation, and by flow cytometry detecting the activation of caspase-3 and -7.[1][2]

G compound 3-Azabicyclo[3.3.1]nonane Derivative cell_cycle Cell Cycle Arrest (S and G2/M phases) compound->cell_cycle caspases Activation of Caspase-3/-7 compound->caspases apoptosis Apoptosis cell_cycle->apoptosis caspases->apoptosis

Caption: Postulated mechanism of action involving cell cycle arrest and apoptosis induction.

References

Cross-referencing spectroscopic data of 3-Azabicyclo[3.3.1]nonan-7-ol with literature values

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Spectroscopic Data of a 3-Azabicyclo[3.3.1]nonane Derivative

To the intended audience of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of spectroscopic data for a representative 3-azabicyclo[3.3.1]nonane derivative. Due to the limited availability of published experimental data for the parent compound, 3-Azabicyclo[3.3.1]nonan-7-ol, this guide utilizes data for the closely related analogue, 3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol, to illustrate the principles of spectroscopic cross-referencing.

This document outlines the expected spectroscopic characteristics of this class of compounds and provides standardized experimental protocols for acquiring such data. The aim is to offer a practical framework for researchers to compare their experimentally obtained data with literature values, thereby facilitating the structural elucidation and characterization of these important bicyclic systems.

Spectroscopic Data Comparison

The following table summarizes the available literature values for the spectroscopic data of 3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol. This table is intended to serve as a template for researchers to populate with their own experimental findings for comparison.

Spectroscopic Technique Parameter Literature Value for 3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol Experimental Data
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ)δ 3.78–3.65 (m, 2H, bridgehead H), 2.91–2.75 (m, 4H, CH₂), 2.30–2.15 (m, 2H, CH₂-CF₃), and 1.85–1.70 (m, 2H, CH₂-OH)[1]
¹³C NMR (100 MHz, CDCl₃)Chemical Shift (δ)δ 125.4 (q, J = 288 Hz, CF₃), 72.8 (C-OH), and 58.3–45.2 (bridgehead carbons)[1]
Mass Spectrometry (HRMS)[M+H]⁺m/z 234.1072 (calculated 234.1078)[1]
Infrared (IR) Spectroscopy Key AbsorptionsData not available in the provided search results.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are designed to ensure consistency and reproducibility in data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent should be based on the solubility of the compound and the desired spectral resolution.

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse Program: Standard single-pulse experiment.

      • Number of Scans: 16-64, depending on the sample concentration.

      • Relaxation Delay: 1-2 seconds.

      • Spectral Width: -2 to 12 ppm.

      • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

      • Number of Scans: 1024 or more, as needed for adequate signal-to-noise ratio.

      • Relaxation Delay: 2 seconds.

      • Spectral Width: 0 to 220 ppm.

      • Reference: TMS at 0.00 ppm or the deuterated solvent signal.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Parameters:

    • Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds to observe the [M+H]⁺ ion.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Capillary Voltage: Typically 3-4 kV.

    • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated exact mass.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid Samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Data Analysis: Identify characteristic absorption bands for functional groups such as O-H (alcohol), N-H (amine), and C-N bonds.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and a simplified signaling pathway relevant to the characterization of novel compounds.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison Sample Test Compound NMR_Prep Dissolution in Deuterated Solvent Sample->NMR_Prep MS_Prep Dilution in Volatile Solvent Sample->MS_Prep IR_Prep KBr Pellet or ATR Sample Sample->IR_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq NMR_Data ¹H & ¹³C NMR Spectra NMR_Acq->NMR_Data MS_Data Mass Spectrum MS_Acq->MS_Data IR_Data IR Spectrum IR_Acq->IR_Data Comparison Cross-reference with Literature Values NMR_Data->Comparison MS_Data->Comparison IR_Data->Comparison Signaling_Pathway_Characterization cluster_compound Compound Interaction cluster_signaling Cellular Response Compound This compound Derivative Target Biological Target (e.g., Receptor, Enzyme) Compound->Target Binding/Modulation Pathway Signaling Cascade Target->Pathway Activation/Inhibition Response Physiological Effect Pathway->Response

References

A Comparative Guide to the Synthesis of 3-Azabicyclo[3.3.1]nonan-7-ol: Established versus Modern Catalytic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex scaffolds such as 3-Azabicyclo[3.3.1]nonan-7-ol is a critical aspect of the discovery pipeline. This guide provides a comparative analysis of an established, stoichiometric reduction method and a newer, catalytic hydrogenation approach for the synthesis of this valuable bicyclic alcohol, offering insights into their respective methodologies and performance.

The 3-azabicyclo[3.3.1]nonane framework is a key structural motif in a variety of biologically active molecules and natural products. Due to the symmetrical nature of the parent ring system, the 3-ol and 7-ol isomers are identical. The synthesis of this scaffold typically involves the initial construction of the corresponding ketone, 3-azabicyclo[3.3.1]nonan-7-one, commonly achieved through a Robinson-Schöpf type condensation. The subsequent reduction of this ketone to the desired alcohol is a crucial step that can be accomplished through various synthetic strategies.

This guide focuses on the critical reduction step, benchmarking a traditional approach using sodium borohydride against a modern catalytic method employing a ruthenium complex.

Performance Benchmark: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their performance metrics.

ParameterEstablished Method: Sodium Borohydride ReductionNew Method: Ruthenium-Catalyzed Hydrogenation
Precursor 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
Reagent/Catalyst Sodium Borohydride (NaBH₄)RuCl₂[(S)-binap][(R)-iphan]
Solvent MethanolIsopropyl Alcohol
Temperature 0 °C to AmbientRoom Temperature
Pressure Atmospheric50 atm H₂
Reaction Time 12 hours16 hours
Yield ~100% (crude)[1]99.7%[2]
Product Selectivity Primarily endo-alcoholendo:exo = 99.3:0.7[2]
Workup Quenching with acetone, evaporation, extractionFiltration of catalyst, evaporation
Safety/Handling NaBH₄ is a flammable solid and reacts with waterRequires handling of high-pressure hydrogen gas
Cost Consideration Inexpensive reagentHigher initial catalyst cost, but potentially recyclable

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Established Method: Reduction with Sodium Borohydride[1]

Synthesis of endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol

  • A solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (25.00 g, 0.11 mol) in methanol (130 mL) is cooled to 0 °C under a nitrogen atmosphere.

  • Sodium borohydride (6.22 g, 0.16 mol) is added portionwise over 30 minutes.

  • The reaction mixture is allowed to warm to ambient temperature and stirred for 12 hours.

  • The reaction is quenched by the addition of acetone (10 mL).

  • The volatiles are removed by evaporation in vacuo.

  • The resulting yellow solid is dissolved in water (110 mL) and extracted with dichloromethane (3 x 40 mL).

  • The combined organic phases are dried over MgSO₄ and concentrated under reduced pressure to afford the crude product.

New Method: Ruthenium-Catalyzed Asymmetric Hydrogenation[2]

Synthesis of endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol

  • A solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one is prepared in isopropyl alcohol.

  • The ruthenium catalyst, RuCl₂[(S)-binap][(R)-iphan], is added to the solution (substrate to catalyst ratio of 1000:1).

  • The reaction is conducted under a hydrogen gas pressure of 50 atm.

  • The mixture is stirred at room temperature for 16 hours.

  • Upon completion, the reaction mixture is filtered to remove the catalyst.

  • The solvent is evaporated to yield the product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow for selecting a synthetic route and a generalized experimental workflow.

logical_workflow start Select Synthetic Route for This compound precursor Synthesis of 3-Azabicyclo[3.3.1]nonan-7-one (e.g., Robinson-Schöpf) start->precursor reduction Reduction of Ketone precursor->reduction established Established Method (e.g., NaBH4) reduction->established new_method New Method (e.g., Ru-Catalyzed) reduction->new_method evaluation Evaluate Criteria: - Yield - Selectivity - Cost - Safety - Scalability established->evaluation new_method->evaluation decision Select Optimal Route evaluation->decision

Caption: Logical workflow for selecting a synthetic route.

experimental_workflow cluster_established Established Method: NaBH4 Reduction cluster_new New Method: Catalytic Hydrogenation a1 Dissolve Ketone in Methanol a2 Cool to 0 °C a1->a2 a3 Add NaBH4 a2->a3 a4 Stir for 12h a3->a4 a5 Quench Reaction a4->a5 a6 Workup & Isolation a5->a6 b1 Dissolve Ketone & Catalyst in IPA b2 Pressurize with H2 (50 atm) b1->b2 b3 Stir for 16h b2->b3 b4 Filter Catalyst b3->b4 b5 Isolate Product b4->b5

Caption: Generalized experimental workflows.

References

Comparative analysis of the receptor binding affinity of 3-azabicyclo[3.3.1]nonane ligands

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Receptor Binding Affinity of 3-Azabicyclo[3.3.1]nonane Ligands

The 3-azabicyclo[3.3.1]nonane scaffold is a versatile structural motif that has been extensively utilized in the design of ligands targeting a variety of receptors, including nicotinic acetylcholine receptors (nAChRs), opioid receptors, and muscarinic acetylcholine receptors. This guide provides a comparative analysis of the receptor binding affinities of various 3-azabicyclo[3.3.1]nonane derivatives, supported by experimental data and detailed methodologies.

Receptor Binding Affinity Data

The binding affinities of 3-azabicyclo[3.3.1]nonane derivatives are typically determined through competitive radioligand binding assays and are expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding affinity.

Nicotinic Acetylcholine Receptor (nAChR) Ligands

The 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold has been a particular focus for the development of nAChR subtype-selective ligands.[1][2][3] Modifications to this core structure have yielded compounds with high affinity, especially for the α4β2* nAChR subtype.[1][2][3]

CompoundReceptor SubtypeKi (nM)Reference
3,7-diazabicyclo[3.3.1]nonane (bispidine)α4β2600[1]
N-benzylbispidineα3β4569.6[1]
Compound 15 (a bispidine carboxamide)α4β2~1[2]
Compound 25 (a bispidine carboxamide)α4β2~1[2]
Compound 47 (a bispidine carboxamide)α4β2*~1[2]
Compound 54 (a 3-azabicyclo[3.3.1]nonane derivative)α4β25.37[4]
Compound 54 (a 3-azabicyclo[3.3.1]nonane derivative)α3β4479[4]
Compound 61 (a 3,9-diazabicyclo[3.3.1]nonane derivative)α7IC50 = 6.3[4]
Opioid Receptor Ligands

Derivatives of 3-azabicyclo[3.3.1]nonane have also been investigated as ligands for opioid receptors, demonstrating selectivity for different subtypes. For instance, certain heterocyclic bicyclo[3.3.1]nonan-9-ones show high affinity and specificity for the κ-opioid receptor. Conversely, modifications of the 5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonane structure have led to ligands with high affinity for μ- and δ-opioid receptors.[5][6]

CompoundReceptor SubtypeKi (nM)Reference
Compound 1 (dimethyl 7-methyl-2,4-di-2-pyridyl-3,7-diazabicyclo[3.3.1]nonan-9-one-1,5-dicarboxylate)κ1.82
Compound 1μ1090
(-)-5-(3-hydroxyphenyl)-2-methylmorphanμ21[5][6]
(-)-5-(3-hydroxyphenyl)-2-methylmorphanκ1~800-900[5][6]
(-)-11 (an indole-fused phenylmorphan derivative)δIC50 = 6[5][6]
(1R,5R,9S)-(-)-10μ0.19[7]
(1R,5S)-(+)-14μ0.19[7]
(1R,5S,9R)-(+)-15μ0.63[7]
Muscarinic Receptor Ligands

The 1-azabicyclo[3.3.1]non-3-ene scaffold has been identified as a novel template for muscarinic receptor antagonists.[8][9] For example, exo-8-benzyloxymethyl-3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene has been shown to be a potent competitive antagonist at hM(1)-hM(5) muscarinic receptors.[8]

Experimental Protocols

The following is a generalized protocol for a competitive radioligand binding assay, a common method used to determine the binding affinity of test compounds.

Objective: To determine the affinity (Ki) of a test ligand for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Homogenates of tissues or cells expressing the target receptor (e.g., guinea pig cerebellar membranes for κ-opioid receptors).

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]ethylketocyclazocine for κ-receptors, [3H]cytisine for α4β2 nAChRs).[4]

  • Test Ligands: Unlabeled ligands to be tested.

  • Assay Buffer: A buffer solution to maintain pH and ionic strength (e.g., Tris-HCl).

  • Washing Buffer: A buffer to wash away unbound radioligand.

  • Scintillation Cocktail: A fluid that emits light when it interacts with radiation.

  • Filtration Apparatus: A device to separate bound from unbound radioligand (e.g., glass fiber filters).

  • Scintillation Counter: An instrument to measure radioactivity.

Procedure:

  • Membrane Preparation: The receptor-containing tissue or cells are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.

  • Assay Setup: In assay tubes, the following are added in order:

    • Assay buffer.

    • A range of concentrations of the unlabeled test ligand.

    • A fixed concentration of the radioligand.

    • The membrane preparation.

  • Incubation: The mixture is incubated for a specific period (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold washing buffer to remove any remaining unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled test ligand. The IC50 value (the concentration of test ligand that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Below are diagrams illustrating key experimental workflows.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., Brain Tissue) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor_Source->Incubation Radioligand Radioligand (e.g., [3H]Ligand) Radioligand->Incubation Test_Compound Test Compound (Unlabeled) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Plotting Data Plotting Scintillation_Counting->Data_Plotting IC50_Determination IC50 Determination Data_Plotting->IC50_Determination Ki_Calculation Ki Calculation IC50_Determination->Ki_Calculation

Caption: Workflow of a competitive radioligand binding assay.

Signaling_Pathway_nAChR Ligand 3-Azabicyclo[3.3.1]nonane Ligand (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Cation_Influx Cation Influx (Na+, Ca2+) Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response

Caption: Agonist-mediated nAChR signaling pathway.

References

A Comparative Guide to Determining the Absolute Configuration of Chiral 3-Azabicyclo[3.3.1]nonan-7-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the absolute configuration of chiral molecules is a critical step in drug discovery and development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of three powerful analytical techniques for confirming the absolute configuration of chiral 3-Azabicyclo[3.3.1]nonan-7-ol derivatives: Mosher's Method (NMR-based), Vibrational Circular Dichroism (VCD), and Single Crystal X-ray Crystallography.

Methodology Comparison

Each technique offers distinct advantages and is suited to different stages of the research and development pipeline. The choice of method often depends on factors such as sample availability, physical state of the compound, and the need for derivatization.

Method Principle Sample Requirements Key Data Output Advantages Limitations
Mosher's Method NMR analysis of diastereomeric esters or amides formed by reacting the chiral alcohol/amine with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[1][2][3]1-5 mg of purified compound. Must be soluble in a deuterated solvent (e.g., CDCl₃).Δδ (δS - δR) values for protons near the chiral center.[4][5]Relatively small sample amount required. Does not require crystallization. Can be performed on oils and non-crystalline solids.[6]Requires chemical derivatization, which may be difficult for sterically hindered alcohols.[2] Potential for racemization during derivatization. Interpretation can be complex for flexible molecules.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[7]5-10 mg of purified compound. Must be soluble in an appropriate IR-transparent solvent (e.g., CDCl₃, DMSO-d₆).VCD spectrum (ΔA). Comparison with a theoretically calculated spectrum for a known enantiomer.Non-destructive. Provides information about the solution-phase conformation. Does not require crystallization or derivatization.[8]Requires access to a specialized VCD spectrometer. Interpretation relies on computationally intensive DFT calculations, which can be time-consuming for large molecules.[8]
Single Crystal X-ray Crystallography Diffraction of X-rays by a single crystal of the compound to determine the three-dimensional arrangement of atoms.A single, high-quality crystal (typically >50 μm in all dimensions).Atomic coordinates, bond lengths, bond angles, and the Flack parameter for absolute configuration determination.[9][10][11]Provides an unambiguous and definitive determination of the absolute configuration.[12] Yields a complete 3D structure of the molecule.Growth of high-quality single crystals can be a major bottleneck and is not always possible.[6] The crystal structure may not represent the predominant conformation in solution.

Experimental Protocols

Mosher's Method: Esterification of this compound

This protocol is adapted from the general procedure for Mosher's ester analysis.[1][2]

Materials:

  • Chiral this compound derivative (~2 mg)

  • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • NMR tubes

Procedure:

  • Preparation of (S)-MTPA Ester:

    • In a clean, dry NMR tube, dissolve ~1 mg of the chiral alcohol in 0.5 mL of anhydrous DCM.

    • Add 5 μL of anhydrous pyridine.

    • Add a slight molar excess of (R)-MTPA-Cl.

    • Seal the tube and allow the reaction to proceed at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.

    • Evaporate the solvent under a stream of nitrogen.

    • Redissolve the crude ester in CDCl₃ for NMR analysis.

  • Preparation of (R)-MTPA Ester:

    • Repeat the procedure above in a separate NMR tube using ~1 mg of the chiral alcohol and (S)-MTPA-Cl.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA esters.

    • Assign the proton signals for the substituents around the C-7 carbinol center.

    • Calculate the chemical shift difference (Δδ) for each corresponding proton using the formula: Δδ = δS - δR .

  • Data Interpretation:

    • A positive Δδ value for a set of protons indicates they are on one side of the MTPA plane, while negative values indicate they are on the other.

    • Based on the established conformational model of MTPA esters, the spatial arrangement of the substituents can be deduced, and thus the absolute configuration of the C-7 stereocenter is determined.[5][13]

Vibrational Circular Dichroism (VCD) Spectroscopy

Instrumentation:

  • A commercial VCD spectrometer (e.g., Bruker PMA 50, Jasco FVS-6000) coupled to an FTIR spectrometer.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the chiral this compound derivative (5-10 mg) in a suitable IR-transparent solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.

  • Data Acquisition:

    • Acquire the VCD and IR spectra of the sample in the mid-IR region (typically 2000-800 cm⁻¹).

    • Acquire a background spectrum of the solvent under the same conditions.

    • The final VCD spectrum is obtained by subtracting the solvent spectrum from the sample spectrum.

  • Computational Analysis:

    • Perform a conformational search for one enantiomer of the target molecule using molecular mechanics.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G*).

    • Generate a Boltzmann-averaged calculated VCD spectrum.

  • Data Interpretation:

    • Compare the experimental VCD spectrum with the calculated spectrum.

    • If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is the same as that used in the calculation.

    • If the experimental spectrum is the mirror image of the calculated spectrum, the sample has the opposite absolute configuration.

Single Crystal X-ray Crystallography

Procedure:

  • Crystal Growth:

    • Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection:

    • Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • Collect diffraction data at a low temperature (e.g., 100 K) using a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data.

  • Absolute Configuration Determination:

    • The absolute configuration is determined by analyzing the effects of anomalous scattering.

    • The Flack parameter is refined, which should converge to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure. A value near 0.5 may indicate a racemic twin.[9][10]

Visualizations

G General Workflow for Absolute Configuration Determination cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_analysis Data Analysis cluster_result Result Sample Chiral this compound Purification Purification Sample->Purification Mosher Mosher's Method (Derivatization) Purification->Mosher VCD VCD Spectroscopy (Solution) Purification->VCD Xray X-ray Crystallography (Crystal Growth) Purification->Xray NMR_Analysis NMR Analysis (Δδ = δS - δR) Mosher->NMR_Analysis VCD_Analysis Spectral Comparison (Experimental vs. Calculated) VCD->VCD_Analysis Xray_Analysis Structure Refinement (Flack Parameter) Xray->Xray_Analysis Absolute_Config Absolute Configuration NMR_Analysis->Absolute_Config VCD_Analysis->Absolute_Config Xray_Analysis->Absolute_Config

Caption: General workflow for determining the absolute configuration of a chiral molecule.

G Comparison of Analytical Methods cluster_mosher Mosher's Method cluster_vcd VCD Spectroscopy cluster_xray X-ray Crystallography M_Sample Requires Derivatization M_Adv Small Sample Size M_Dis Interpretation Complexity V_Sample Non-destructive V_Adv Solution Conformation V_Dis Computationally Intensive X_Sample Requires Single Crystal X_Adv Unambiguous Result X_Dis Crystal Growth Challenge center Chiral Analyte center->M_Sample center->V_Sample center->X_Sample

Caption: Key features of the compared analytical methods.

References

Safety Operating Guide

Navigating the Disposal of 3-Azabicyclo[3.3.1]nonan-7-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of 3-Azabicyclo[3.3.1]nonan-7-ol, a key consideration for any laboratory's operational and safety plan.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that prevents its release into the environment. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

  • Waste Identification and Segregation:

    • Treat this compound as a hazardous chemical waste.

    • Segregate it from other waste streams to avoid incompatible chemical reactions.

  • Container Selection and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible container for waste collection.

    • The container must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard symbols (e.g., irritant).

  • Waste Accumulation:

    • Store the waste container in a designated, well-ventilated, and secure area away from heat and incompatible materials.

    • Keep the container tightly sealed when not in use.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Disposal should be carried out at an approved waste disposal plant[1].

Quantitative Data for Disposal Planning

In the absence of specific regulatory thresholds for this compound, general best practices for chemical waste management should be followed. The following table summarizes key quantitative and qualitative parameters for its disposal.

ParameterGuidelineSource
Waste Classification Hazardous Waste (Assumed based on analogues)[1]
Container Type Chemically resistant, sealed containerGeneral Best Practice
Labeling Requirement Full Chemical Name, Hazard SymbolsGeneral Best Practice
Storage Location Designated, ventilated, secure areaGeneral Best Practice
Disposal Method Licensed Chemical Destruction Plant[2]

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound for Disposal assess Assess Hazards (Consult SDS of Analogues) start->assess ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) assess->ppe container Select Compatible & Labeled Waste Container ppe->container segregate Segregate from Incompatible Waste container->segregate store Store in Designated Secure Area segregate->store contact_ehs Contact EHS or Licensed Disposal Vendor store->contact_ehs disposal Dispose via Approved Waste Disposal Plant contact_ehs->disposal

Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guidance for 3-Azabicyclo[3.3.1]nonan-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Azabicyclo[3.3.1]nonan-7-ol is not publicly available. The following information is synthesized from safety data for structurally similar bicyclo[3.3.1]nonane derivatives and should be used as a general guideline. A thorough risk assessment should be conducted by qualified personnel before handling this compound.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.

Hazard Assessment and Personal Protective Equipment

Based on data from analogous compounds, this compound is anticipated to be an irritant. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] The recommended personal protective equipment is detailed below.

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that may cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact, which may cause irritation, redness, and itching.[1]
Skin and Body Protection Laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or with a fume hoodMinimizes the inhalation of dust or vapors, which may cause respiratory tract irritation.[1]

Operational Plan: Handling and Storage

Safe handling and storage are critical to minimize exposure and maintain the integrity of the compound.

Handling Protocol:

  • Preparation: Ensure a well-ventilated laboratory space, preferably a chemical fume hood.[1] Have an eyewash station and safety shower readily accessible.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the compound.

  • Weighing and Transfer: Handle as a solid to avoid creating dust. Use appropriate tools (e.g., spatula, weigh boat).

  • In Solution: When preparing solutions, add the compound slowly to the solvent to avoid splashing.

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[1] Clean the work area and decontaminate any equipment used.

Storage Protocol:

  • Container: Store in a tightly closed container.

  • Environment: Keep in a cool, dry, and well-ventilated area.[1]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[2]

Disposal Plan

All waste materials should be handled as hazardous chemical waste.

Disposal Protocol:

  • Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weigh boats), in a designated and clearly labeled hazardous waste container.

  • Containerization: Use a sealed, leak-proof container for all waste.

  • Labeling: Clearly label the waste container with the chemical name and any known hazards.

  • Disposal: Dispose of the waste through a licensed chemical waste disposal company in accordance with all local, state, and federal regulations. Do not discharge into drains or the environment.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

prep Preparation ppe Don PPE prep->ppe Ensure safe environment handling Handling and Use ppe->handling Proceed with experiment decon Decontamination handling->decon After use storage Storage handling->storage Store unused material disposal Waste Disposal decon->disposal Segregate waste

Standard Handling Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.